(S,R,S)-Ahpc-CO-C9-NH2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H49N5O4S |
|---|---|
Molekulargewicht |
599.8 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H49N5O4S/c1-22-28(42-21-35-22)24-15-13-23(14-16-24)19-34-30(40)26-18-25(38)20-37(26)31(41)29(32(2,3)4)36-27(39)12-10-8-6-5-7-9-11-17-33/h13-16,21,25-26,29,38H,5-12,17-20,33H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1 |
InChI-Schlüssel |
VGJCOIDAXHKYAF-UWPQIUOOSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S,R,S)-Ahpc-CO-C9-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-Ahpc-CO-C9-NH2 is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. As a derivative of the potent von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-Ahpc, it serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the known chemical properties, biological role, and relevant experimental considerations for this compound and its core structure. While specific quantitative data for this particular nonanedioic acid-derived linker analogue is limited in publicly available literature, this document consolidates information on the foundational (S,R,S)-Ahpc moiety and provides generalized protocols applicable to its derivatives.
Core Chemical Properties
This compound is a synthetic molecule featuring the (S,R,S)-Ahpc core structure appended with a nine-carbon aliphatic chain terminating in a primary amine. This amine group provides a reactive handle for conjugation to a ligand targeting a protein of interest, thus forming a heterobifunctional PROTAC.
| Property | Value | Source |
| Chemical Name | (2S,4R)-1-((S)-2-(decanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | Inferred from structure |
| Molecular Formula | C32H50ClN5O4S | [1] |
| CAS Number | 2376139-50-1 (for hydrochloride salt) | [1] |
| Parent Compound | (S,R,S)-Ahpc | [2] |
Biological Role and Mechanism of Action
The biological significance of this compound is intrinsically linked to its function as a VHL E3 ligase recruiter within a PROTAC molecule. The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex, which is responsible for tagging proteins with ubiquitin for subsequent degradation by the proteasome.
The PROTAC Concept and VHL Recruitment
PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation. The (S,R,S)-Ahpc moiety of the molecule binds with high affinity to the VHL protein. The terminal amine of the C9 linker is used to attach a "warhead" that specifically binds to a protein of interest.
Signaling Pathway: The Ubiquitin-Proteasome System
The overarching signaling pathway involved is the ubiquitin-proteasome system. Once the PROTAC assembles a ternary complex between the target protein and the VHL E3 ligase complex, the target protein is polyubiquitinated. This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, a large protein complex that recognizes and degrades the tagged protein.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, the following sections outline general methodologies for the synthesis, purification, and analysis of similar acylated (S,R,S)-Ahpc derivatives.
General Synthesis of Acylated (S,R,S)-Ahpc Derivatives
The synthesis of this compound would likely involve the acylation of the parent (S,R,S)-Ahpc amine with a protected nonanedioic acid derivative, followed by deprotection of the terminal amine.
Materials:
-
(S,R,S)-Ahpc hydrochloride
-
A suitable N-protected nonanedioic acid monoamide (e.g., Boc-NH-(CH2)8-COOH)
-
A peptide coupling reagent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
A deprotection agent (e.g., TFA for Boc group)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Procedure (Illustrative):
-
Coupling Reaction: Dissolve (S,R,S)-Ahpc hydrochloride and the protected nonanedioic acid derivative in the chosen anhydrous solvent. Add the non-nucleophilic base to neutralize the hydrochloride salt. To this mixture, add the peptide coupling reagent and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified, protected intermediate in a suitable solvent and treat with the appropriate deprotection agent.
-
Final Purification: After the deprotection is complete, remove the solvent and purify the final product, this compound, by preparative HPLC to yield the desired compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
Future Directions and Applications
This compound represents a valuable tool for the development of novel therapeutics based on targeted protein degradation. The C9 alkyl linker provides a specific length and flexibility that can be crucial for optimal ternary complex formation and subsequent degradation of the target protein. Researchers can utilize this building block to synthesize a library of PROTACs against various protein targets implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The modular nature of PROTAC synthesis allows for the rapid generation of new drug candidates by combining different VHL ligands, linkers of varying lengths and compositions, and a wide array of target-binding warheads.
Conclusion
This compound is a key intermediate for the construction of VHL-based PROTACs. While specific quantitative data for this molecule is not widely available, its foundational role in targeted protein degradation is well-understood. The provided general methodologies for synthesis and characterization, along with an understanding of its mechanism of action, will aid researchers in its effective application in the design and development of novel protein degraders. Further studies are warranted to fully characterize the physicochemical and pharmacological properties of this specific linker derivative.
References
An In-depth Technical Guide on the Structure and Synthesis of (S,R,S)-Ahpc-CO-C9-NH2
This guide provides a comprehensive overview of the chemical structure, synthesis, and underlying principles of (S,R,S)-Ahpc-CO-C9-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Structure and Functionality
This compound is a specialized chemical entity composed of two primary moieties: the (S,R,S)-AHPC core and a C9 amino linker.
-
The (S,R,S)-AHPC Core: This component, chemically known as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its specific stereochemistry is critical for high-affinity binding to the VHL protein.
-
The -CO-C9-NH2 Linker: This linker is a nine-carbon chain with a terminal amine group, attached to the AHPC core via an amide bond. The linker's length and composition are crucial for positioning a target protein in proximity to the E3 ligase, facilitating its ubiquitination and subsequent degradation.
The primary application of this compound is in the synthesis of PROTACs. In this context, the terminal amine of the C9 linker serves as a versatile attachment point for a ligand that binds to a specific protein of interest, thereby creating a bifunctional molecule that can induce targeted protein degradation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C31H47N5O4S |
| Molecular Weight | 585.80 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be logically divided into three key stages:
-
Synthesis of the (S,R,S)-AHPC-NH2 Precursor: This involves the synthesis of the core VHL ligand with a free amine group, often referred to as VH032-NH2.
-
Synthesis of the Mono-protected C9 Linker: Preparation of a nine-carbon diamine where one of the amino groups is protected, typically with a Boc (tert-butyloxycarbonyl) group, leaving the other available for coupling.
-
Amide Coupling and Deprotection: The final step involves the coupling of the AHPC precursor with the protected linker, followed by the removal of the protecting group to yield the final product.
Below is a detailed, representative experimental protocol for each stage.
Experimental Protocols
Stage 1: Synthesis of (S,R,S)-AHPC-NH2 (VH032-NH2)
The synthesis of the (S,R,S)-AHPC-NH2 core is a complex process involving multiple steps, often starting from commercially available chiral precursors like (2S,4R)-4-hydroxyproline. The synthesis generally involves the sequential coupling of the hydroxyproline (B1673980) core with tert-butylglycine and a substituted benzylamine. A detailed, multi-step synthesis can be found in the chemical literature. For the purpose of this guide, we will start from the readily available Boc-protected (S,R,S)-AHPC acid.
Protocol 1: Boc Deprotection of Boc-(S,R,S)-AHPC-OH
-
Dissolve Boc-(S,R,S)-AHPC-OH (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting crude (S,R,S)-AHPC-NH2 hydrochloride can be used in the next step without further purification or can be purified by trituration with diethyl ether.
Stage 2: Synthesis of Mono-Boc-1,9-nonanediamine
Protocol 2: Mono-Boc Protection of 1,9-Nonanediamine
-
Dissolve 1,9-nonanediamine (5.0 eq) in dichloromethane (B109758) (DCM).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.0 eq) in DCM.
-
Slowly add the (Boc)2O solution to the diamine solution at 0°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in DCM to afford mono-Boc-1,9-nonanediamine.
Stage 3: Amide Coupling and Deprotection
Protocol 3: Amide Coupling of (S,R,S)-AHPC-NH2 with a C9 Acid Linker Precursor
Note: This protocol assumes the use of a C9 dicarboxylic acid that has been mono-protected at one end and has a free carboxylic acid at the other. For this example, we will consider the coupling of (S,R,S)-AHPC-NH2 with a pre-synthesized mono-amide of nonanedioic acid where the other carboxylic acid is free.
-
To a solution of the mono-amide of nonanedioic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (S,R,S)-AHPC-NH2 hydrochloride (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the Boc-protected intermediate.
Protocol 4: Final Boc Deprotection
-
Dissolve the Boc-protected intermediate from the previous step in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or methanol several times to remove residual TFA.
-
The crude product can be purified by preparative HPLC to afford the final this compound as a TFA salt, which can be converted to the hydrochloride salt if desired.
Quantitative Data
The following table summarizes typical quantitative data for the key synthetic steps. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.
Table 2: Representative Quantitative Data for the Synthesis of this compound
| Step | Reaction | Typical Yield (%) | Typical Purity (%) (by LC-MS) |
| 1 | Boc Deprotection of Boc-(S,R,S)-AHPC-OH | >95 | >90 (crude) |
| 2 | Mono-Boc Protection of 1,9-Nonanediamine | 40-60 | >95 (after chromatography) |
| 3 | HATU-mediated Amide Coupling | 60-80 | >95 (after chromatography) |
| 4 | Final Boc Deprotection | >90 | >98 (after preparative HPLC) |
Visualizations
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
VHL-based PROTAC Signaling Pathway
The diagram below illustrates the general mechanism of action for a PROTAC that utilizes a VHL ligand, such as this compound, to induce targeted protein degradation.
Caption: General signaling pathway of a VHL-based PROTAC.
This technical guide provides a foundational understanding of the structure and synthesis of this compound. The provided protocols are representative and may require optimization based on specific laboratory conditions and available starting materials. Researchers are encouraged to consult the primary literature for further details on the synthesis of VHL ligands and PROTACs.
Technical Guide: (S,R,S)-Ahpc-CO-C9-NH2 in Proteolysis-Targeting Chimera (PROTAC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-CO-C9-NH2 is a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed for targeted protein degradation. This molecule incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-Ahpc, connected to a 9-carbon alkyl linker that terminates in an amine group (-NH2). This bifunctional nature allows for its conjugation to a ligand targeting a specific protein of interest, thereby creating a PROTAC capable of inducing the degradation of that protein. This guide provides an in-depth overview of this compound, its properties, and its application in the synthesis and evaluation of PROTACs.
Core Compound Data
| Parameter | Value | Reference |
| Chemical Name | (2S,4R)-1-((S)-2-(10-aminodecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | [1] |
| CAS Number | 2376139-50-1 (for hydrochloride salt) | [1] |
| Molecular Formula | C32H50ClN5O4S | [2] |
| Molecular Weight | 636.29 g/mol | [2] |
| Function | VHL E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis | [1][2] |
Commercial Suppliers
This compound and its hydrochloride salt are available from various chemical suppliers specializing in reagents for drug discovery and chemical biology. Notable suppliers include:
Application in PROTAC Technology: A General Overview
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the proteasome. This compound serves as a foundational component for constructing VHL-recruiting PROTACs. The terminal amine group provides a reactive handle for covalent attachment to a ligand targeting a protein of interest.
General Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves the coupling of its terminal amine with a carboxylic acid on the target protein ligand. This is a standard amidation reaction.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
While specific experimental data for PROTACs synthesized directly from this compound is not extensively available in peer-reviewed literature, the following are generalized protocols commonly employed in the development and characterization of VHL-based PROTACs.
PROTAC Synthesis: Amide Coupling
Objective: To conjugate this compound to a target protein ligand containing a carboxylic acid.
Materials:
-
This compound hydrochloride
-
Target protein ligand with a carboxylic acid functional group
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, TFA)
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound hydrochloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.
In Vitro Protein Degradation Assay: Western Blot
Objective: To assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Human cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC synthesized from this compound involves hijacking the VHL E3 ligase machinery to induce ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of PROTAC-induced protein degradation.
Conclusion
This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its defined structure, incorporating a potent VHL ligand and a flexible linker with a reactive amine, provides a robust starting point for the development of novel protein degraders. While the specific applications and quantitative performance of PROTACs derived from this particular linker require further investigation and publication within the scientific community, the general principles and protocols outlined in this guide provide a solid foundation for its use in targeted protein degradation research. Researchers are encouraged to optimize the synthetic and biological evaluation protocols for their specific target of interest to fully harness the potential of this and related PROTAC building blocks.
References
The Core Mechanism of (S,R,S)-Ahpc-CO-C9-NH2 in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins rather than inhibiting their function. A key component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. This guide provides a detailed examination of the mechanism of action of (S,R,S)-Ahpc-CO-C9-NH2, a derivative of the well-established von Hippel-Lindau (VHL) E3 ligase ligand VH032. We will delve into its role in ternary complex formation, the subsequent ubiquitination and degradation of target proteins, and provide detailed experimental protocols for the characterization of PROTACs employing this ligand.
Introduction to this compound as a VHL Ligand
This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] Structurally, it is a derivative of the widely used VHL ligand, VH032.[1][2][3][4] The (S,R,S) stereochemistry of the aminohydroxy-pyrrolidine-carboxamide (Ahpc) core is crucial for its binding to a specific pocket on the VHL protein. The C9 alkyl amine linker provides a versatile attachment point for a ligand that binds to a protein of interest (POI), thereby forming a heterobifunctional PROTAC.
The fundamental mechanism of action for a PROTAC utilizing the this compound moiety is to induce the formation of a ternary complex between the VHL E3 ligase and the target protein.[5][6][7][8][9] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, marking it for degradation by the 26S proteasome.
The PROTAC-Mediated Degradation Pathway
The degradation of a target protein by a PROTAC containing this compound follows a catalytic cycle, which can be broken down into several key steps:
-
Binary Complex Formation: The PROTAC independently binds to both the VHL E3 ligase and the target protein in the cellular environment, forming two binary complexes.
-
Ternary Complex Formation: The binary complexes then associate to form a key ternary complex: VHL-PROTAC-POI. The stability and conformation of this complex are critical determinants of degradation efficiency.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is then released and can engage in another cycle of degradation, acting as a catalyst.
Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is determined by several key quantitative parameters. As no comprehensive dataset exists for a PROTAC utilizing the exact this compound moiety, we present representative data from closely related, well-characterized VH032-based PROTACs targeting BRD4.
| Parameter | Description | Representative Value (BRD4 Degrader) | Assay |
| VHL Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the VHL E3 ligase. | ~50 - 200 nM | Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) |
| Target Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the target protein (e.g., BRD4). | ~10 - 100 nM | FP or SPR |
| Ternary Complex Cooperativity (α) | A measure of the extent to which the binding of one protein partner to the PROTAC influences the binding of the other. α > 1 indicates positive cooperativity. | 5 - 50 | SPR |
| Degradation Potency (DC50) | The concentration of the PROTAC required to induce 50% degradation of the target protein. | 1 - 50 nM | Western Blot or In-Cell HiBiT Assay |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. | >90% | Western Blot or In-Cell HiBiT Assay |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of PROTACs. Below are representative protocols for key assays.
VHL Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding of the PROTAC to the VHL E3 ligase in a competitive format.
Materials:
-
Purified VHL/ElonginB/ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (tracer)
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
PROTAC of interest
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add the diluted PROTAC solutions. Include wells for "no inhibitor" (buffer only) and "tracer only" controls.
-
Add a fixed concentration of the VBC complex to all wells except the "tracer only" control.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation. The Kd can then be calculated using the Cheng-Prusoff equation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR allows for the real-time, label-free analysis of binary and ternary complex formation, providing kinetic and affinity data.[5][6][7][8][9]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or NTA chip)
-
Purified VBC complex (ligand)
-
Purified target protein (analyte 1)
-
PROTAC of interest (analyte 2)
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for CM5 chip) or Ni-NTA (for His-tagged protein)
Protocol:
-
Immobilization: Immobilize the VBC complex onto the sensor chip surface.
-
Binary Interactions:
-
Inject a series of concentrations of the PROTAC over the immobilized VBC to determine the binary binding affinity (Kd) and kinetics (ka, kd).
-
Inject a series of concentrations of the target protein over a separate flow cell to confirm no direct binding to VBC.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized VBC.
-
The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 binding for binary, steady-state affinity for ternary) to determine Kd, ka, kd, and the cooperativity factor (α).
Cellular Protein Degradation Assay (Western Blot)
This is the standard method to quantify the reduction in target protein levels within cells after PROTAC treatment.[10][11][12][13]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental workflows is crucial for a comprehensive understanding.
References
- 1. von Hippel-Lindau (VHL) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. aragen.com [aragen.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selvita.com [selvita.com]
- 13. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
The Role of (S,R,S)-Ahpc-CO-C9-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the Von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-CO-C9-NH2, and its derivatives in the rapidly advancing field of targeted protein degradation. This molecule serves as a fundamental building block in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.
Core Concepts in VHL-Mediated Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest. They consist of two key moieties connected by a chemical linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase.
The this compound moiety functions as a high-affinity ligand for the VHL E3 ubiquitin ligase. By incorporating this ligand into a PROTAC, the molecule can effectively recruit the VHL E3 ligase to a specific target protein. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, resulting in the selective removal of the target protein from the cell.
Signaling Pathway of PROTAC Action
The mechanism of action for a VHL-recruiting PROTAC can be visualized as a catalytic cycle. The PROTAC first binds to both the target protein and the VHL E3 ligase, forming a ternary complex. This complex then facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the proteasome. The PROTAC is then released and can engage another target protein molecule, continuing the degradation cycle.
Data Presentation: Quantitative Analysis of VHL-based PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of representative PROTACs that utilize VHL ligands structurally related to this compound.
Table 1: Degradation of ENL Protein by MS41
The PROTAC MS41 utilizes a methylated derivative of (S,R,S)-Ahpc with a C10 linker to target the ENL protein for degradation.
| Cell Line | DC50 (nM) |
| MV4;11 | 3.50 |
| SEMK2 | 2.84 |
| Jurkat | 3.03 |
| KASUMI1 | 26.58 |
Table 2: Degradation of Oncogenic KRAS G12C by LC-2 [1][2][3]
LC-2 is a PROTAC that degrades the KRAS G12C mutant protein by recruiting the VHL E3 ligase.[1][2][3]
| Cell Line | DC50 (µM) | Dmax (%) |
| NCI-H2030 | 0.59 ± 0.20 | ~80 |
| MIA PaCa-2 | 0.32 ± 0.08 | ~75 |
| SW1573 | 0.76 ± 0.15 | ~70 |
| NCI-H23 | 0.25 ± 0.07 | >50 |
| NCI-H358 | - | ~50 |
Experimental Protocols
Synthesis of a PROTAC using an (S,R,S)-Ahpc-based Linker
This protocol provides a general procedure for the synthesis of a PROTAC by coupling a target protein ligand to an (S,R,S)-Ahpc-based linker with a terminal amine.
Materials:
-
This compound or a similar amine-terminated VHL ligand-linker conjugate
-
Target protein ligand with a carboxylic acid functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Purification materials (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Dissolve the target protein ligand with a carboxylic acid in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.
Western Blot for Measuring Protein Degradation
Western blotting is a key technique to quantify the extent of target protein degradation induced by a PROTAC. This protocol outlines the general steps for this assay.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
ECL detection reagent
-
Imaging system for chemiluminescence
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Perform washes with TBST between incubations. Also, probe for a loading control protein.
-
Detection: Add the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The VHL ligand this compound and its derivatives are indispensable tools in the development of PROTACs for targeted protein degradation. Their ability to efficiently recruit the VHL E3 ligase enables the selective removal of disease-causing proteins, offering a promising therapeutic strategy for a wide range of human diseases, including cancer. The continued exploration and optimization of PROTACs incorporating these VHL ligands hold immense potential for the future of medicine.
References
The Architect of Degradation: A Technical Guide to (S,R,S)-Ahpc-CO-C9-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves to recruit the cellular machinery responsible for tagging the target protein for degradation. This guide provides an in-depth technical overview of (S,R,S)-Ahpc-CO-C9-NH2 , a key building block for constructing PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This compound is a VHL ligand precursor that incorporates a C9 alkyl linker, a crucial element that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and composition of this linker are paramount in determining the efficacy and selectivity of the resulting PROTAC molecule. While specific quantitative data for PROTACs incorporating the exact this compound linker is not extensively available in public literature, this guide will provide representative data from closely related AHPC-based PROTACs to illustrate the principles of their action and evaluation.
Core Concepts in PROTAC Technology
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The general mechanism of action is a cyclical process, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated cellular pathway for protein degradation. It involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific substrate (target protein) and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.
Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
The Role of this compound
This compound serves as the VHL-binding moiety and a linker component in the synthesis of a PROTAC. The (S,R,S)-Ahpc core provides the specific stereochemistry required for high-affinity binding to the VHL E3 ligase complex. The "CO-C9-NH2" portion represents a 9-carbon alkyl chain with a terminal amine. This amine group provides a reactive handle for conjugation to a ligand that binds the protein of interest, thus completing the heterobifunctional PROTAC structure.
The C9 alkyl linker plays a critical role in:
-
Ternary Complex Formation: The length and flexibility of the linker determine the ability of the PROTAC to simultaneously bind both the target protein and VHL, influencing the stability and cooperativity of the resulting ternary complex.
-
Physicochemical Properties: The linker contributes to the overall solubility, permeability, and metabolic stability of the PROTAC molecule.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by its ability to induce the degradation of the target protein. Key parameters include:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
-
Kd (Binding Affinity): The dissociation constant, which measures the binding affinity of the PROTAC to the target protein and the E3 ligase individually, as well as the affinity within the ternary complex.
While specific data for PROTACs utilizing the this compound linker is limited, the following tables present representative data for other AHPC-based VHL-recruiting PROTACs to illustrate typical performance metrics.
| PROTAC (Target) | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 (BET) | (S,R,S)-AHPC-Me | Not specified | CRPC cells | < 1 | > 90 | [1] |
| GMB-475 (BCR-ABL1) | (S,R,S)-AHPC | Not specified | Ba/F3 cells | 1100 | Not reported |
Table 1: Representative Degradation Potency of AHPC-based PROTACs.
| Molecule | Binding Partner | Kd (nM) |
| VH-298 | VHL | 80-90 |
| VHL-IN-1 | VHL | 37 |
Table 2: Representative Binding Affinities of VHL Ligands.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
a. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a proximity-based assay to measure the formation of the ternary complex.
a. Reagents:
-
Purified target protein (e.g., GST-tagged).
-
Purified E3 ligase complex (e.g., FLAG-tagged VHL).
-
PROTAC of interest.
-
AlphaLISA anti-GST Acceptor beads.
-
AlphaLISA anti-FLAG Donor beads.
-
Assay buffer.
b. Procedure:
-
In a 384-well plate, add the target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Incubate to allow for complex formation.
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the AlphaLISA Donor beads and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader. The signal is proportional to the amount of ternary complex formed.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
a. Reaction Components:
-
E1 activating enzyme.
-
E2 conjugating enzyme (e.g., UBE2D2).
-
E3 ligase complex (VHL).
-
Target protein.
-
Ubiquitin.
-
ATP.
-
PROTAC.
-
Reaction buffer.
b. Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein or an anti-ubiquitin antibody to visualize the ubiquitinated protein ladder.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc to recruit VHL E3 ligase.
Caption: A typical experimental workflow for the development and evaluation of an (S,R,S)-Ahpc-based PROTAC.
Conclusion
This compound represents a valuable chemical tool for the construction of VHL-recruiting PROTACs. The C9 alkyl linker provides a specific length and composition that can be critical for achieving potent and selective protein degradation. While the rational design of PROTACs is advancing, the optimal linker remains an empirical discovery for each target and warhead combination. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to effectively utilize this compound and related building blocks in the exciting and rapidly evolving field of targeted protein degradation. The continued exploration of linkerology will undoubtedly lead to the development of next-generation degraders with improved therapeutic profiles.
References
Unraveling the Stereochemical Intricacies of (S,R,S)-Ahpc-CO-C9-NH2: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. Among the most successfully utilized E3 ligases is the von Hippel-Lindau (VHL) protein. The molecule (S,R,S)-Ahpc-CO-C9-NH2 is a key building block, a VHL ligand-linker conjugate, designed for the synthesis of PROTACs. Its specific stereochemistry is not accidental but is meticulously designed to ensure high-affinity binding to VHL, a prerequisite for efficient protein degradation. This technical guide provides an in-depth analysis of the stereochemistry of this compound, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers in the design and development of novel PROTAC-based therapeutics.
The Significance of (S,R,S) Stereochemistry in VHL Recognition
The nomenclature this compound refers to the specific stereochemical configuration of the VHL ligand portion of the molecule, which is derived from (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. The high-affinity and stereospecific recognition of this ligand by the VHL E3 ligase is paramount for the efficacy of the resulting PROTAC. This interaction is primarily governed by a network of hydrogen bonds and favorable steric interactions within the VHL binding pocket.
The core of the VHL ligand is a hydroxyproline (B1673980) (Hyp) scaffold. The stereochemistry of this ring and its substituents is critical for productive binding. The natural (2S,4R) configuration of the hydroxyproline ring is essential for positioning the 4-hydroxyl group to act as a key hydrogen bond donor, mimicking the interaction of the hydroxylated proline residue of the endogenous VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[1][2][3][4]
The "(S,R,S)" designation corresponds to the three chiral centers in the Ahpc (amino-hydroxy-pyrrolidine-carboxamide) core:
-
The first 'S' ((2S) in the pyrrolidine (B122466) ring): This configuration correctly orients the carboxamide group that connects to the linker, positioning it for extension towards the target protein ligand without disrupting the crucial interactions within the VHL binding pocket.
-
The 'R' ((4R) in the pyrrolidine ring): This stereocenter dictates the orientation of the hydroxyl group on the pyrrolidine ring. The (4R) configuration places the hydroxyl group in the precise position to form a critical hydrogen bond with a serine or histidine residue in the VHL binding pocket, an interaction that is essential for high-affinity binding.[1][2]
-
The second 'S' (in the tert-butylglycine moiety): This stereocenter belongs to the (S)-2-amino-3,3-dimethylbutanoic acid (tert-butylglycine) fragment. The bulky tert-butyl group, when in the (S) configuration, provides a steric shield that can enhance the binding affinity and metabolic stability of the ligand.[5][6]
The combination of these specific stereoisomers results in a conformation that fits snugly into the VHL binding pocket, maximizing binding affinity and ensuring the efficient recruitment of the E3 ligase to the target protein. Any deviation from this (S,R,S) configuration leads to a significant loss of binding affinity and, consequently, a reduction or complete loss of PROTAC activity.
Quantitative Data on AHPC-Based PROTACs
| PROTAC Component | Target Protein | E3 Ligase | Linker Type | Binding Affinity (Kd/IC50) | Degradation (DC50) | Max Degradation (Dmax) | Reference |
| (S,R,S)-Ahpc-based | BRD4 | VHL | PEG | Not Reported | <1 nM | >90% | [10] |
| (S,R,S)-Ahpc-based | BCR-ABL1 | VHL | Not Specified | IC50 = 1.11 µM | Not Reported | Not Reported | [11][12] |
| (S,R,S)-Ahpc-based | FBXO22 | VHL | Alkyl (C6) | Not Reported | ~3 µM | ~70% | [1] |
Table 1: Representative Quantitative Data for (S,R,S)-Ahpc-Based PROTACs
Experimental Protocols
The development of effective PROTACs requires robust and reproducible experimental procedures. Below are detailed methodologies for the synthesis of an AHPC-based PROTAC and for assessing its protein degradation activity.
Synthesis of an (S,R,S)-Ahpc-Linker-Warhead Conjugate
This protocol describes a general method for the synthesis of a complete PROTAC molecule using this compound as a building block.
Materials:
-
This compound
-
Target protein ligand ("warhead") with a carboxylic acid functionality
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Dissolution: Dissolve the target protein ligand (warhead) in anhydrous DMF.
-
Activation: Add HATU, HOBt, and DIPEA to the solution to activate the carboxylic acid group of the warhead. Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add a solution of this compound in anhydrous DMF to the activated warhead solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC conjugate.
-
Characterization: Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with an Ahpc-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
Ahpc-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the vehicle-treated sample.
Visualizing the Molecular Logic: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the action and development of (S,R,S)-Ahpc-based PROTACs.
Caption: Mechanism of action for an (S,R,S)-Ahpc-based PROTAC.
Caption: General workflow for the synthesis of an (S,R,S)-Ahpc-based PROTAC.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Conclusion
The stereochemistry of the VHL ligand is a critical determinant of PROTAC efficacy. The (S,R,S) configuration of the Ahpc core in molecules like this compound is the result of rational design aimed at maximizing binding affinity to the VHL E3 ligase. A thorough understanding of these stereochemical requirements, coupled with robust experimental validation, is essential for the successful development of novel and effective PROTAC-based therapeutics. This guide provides a foundational understanding of these principles, offering researchers the necessary information to confidently incorporate (S,R,S)-Ahpc-based building blocks into their drug discovery programs.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tert-butyl group in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cadd.zju.edu.cn [cadd.zju.edu.cn]
- 8. PROTAC-DB - Database Commons [ngdc.cncb.ac.cn]
- 9. PROTAC-DB 2.0: an updated database of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
(S,R,S)-Ahpc-CO-C9-NH2 as a VHL E3 Ligase Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality in drug discovery. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of many potent PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S)-Ahpc-CO-C9-NH2 is a key building block that incorporates the (S,R,S)-AHPC core, a well-characterized VHL ligand, connected to a 9-carbon alkyl linker with a terminal amine. This amine functionality provides a versatile handle for conjugation to a ligand targeting a protein of interest (POI), thereby facilitating the generation of novel PROTAC degraders.
This technical guide provides an in-depth overview of the this compound building block, including its role in PROTAC design, synthesis strategies, and detailed experimental protocols for the characterization of the resulting PROTACs.
PROTAC Mechanism of Action with (S,R,S)-Ahpc-Based Ligands
PROTACs assembled using the this compound building block function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. The (S,R,S)-AHPC moiety of the PROTAC binds to the substrate recognition domain of VHL, while the "warhead" portion of the PROTAC binds to the target protein. The C9 linker serves to bridge these two proteins, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Quantitative Data on (S,R,S)-Ahpc-Based PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. Due to the proprietary nature of many PROTAC development programs, a comprehensive dataset for a series of PROTACs utilizing the specific this compound linker is not publicly available. However, the following table presents representative data for VHL-recruiting PROTACs with varying alkyl linker lengths to illustrate the impact of linker composition on degradation potency.
| PROTAC | Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | TBK1 | 12-atom alkyl/ether | Submicromolar | >90 | Not Specified | [1] |
| PROTAC 2 | TBK1 | 21-atom alkyl/ether | 3 | 96 | Not Specified | [1] |
| PROTAC 3 | TBK1 | 29-atom alkyl/ether | 292 | 76 | Not Specified | [1] |
| ARV-771 | BET Proteins | Not Specified | <1 | Not Specified | CRPC cells | [2] |
| GMB-475 | BCR-ABL1 | Not Specified | 1110 | Not Specified | Ba/F3 cells | [3] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of target protein degradation achieved.[1][2][3][4] The data presented for TBK1-targeting PROTACs illustrates the critical role of linker length in determining degradation efficiency.[1]
Experimental Protocols
Synthesis of a PROTAC using this compound
The following is a general protocol for the final coupling step in the synthesis of a PROTAC, where a carboxylic acid-functionalized warhead is conjugated to the terminal amine of the this compound building block.
Workflow for PROTAC Synthesis
General workflow for the final PROTAC synthesis step.
Materials:
-
This compound hydrochloride
-
Warhead with a terminal carboxylic acid (Warhead-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
High-resolution mass spectrometer (HRMS)
Procedure:
-
To a solution of Warhead-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC by NMR and HRMS to confirm its identity and purity.
VHL Binding Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of a PROTAC for the VHL E3 ligase complex.[5][6]
Workflow for VHL Binding Assay
Workflow for a fluorescence polarization VHL binding assay.
Materials:
-
Recombinant human VHL/ElonginB/ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α peptide or a fluorescently labeled small molecule VHL ligand)
-
Test PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test PROTAC in assay buffer.
-
In a 384-well plate, add the VBC complex and the fluorescently labeled VHL ligand at final concentrations optimized for the assay window (typically in the low nanomolar range).
-
Add the serially diluted test PROTAC to the wells. Include controls for no inhibitor (maximum polarization) and no VBC complex (minimum polarization).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation. The IC50 can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a general method for characterizing the formation and stability of the ternary complex (Target-PROTAC-VHL) using SPR.[7][8][9][10]
Workflow for SPR Ternary Complex Assay
Workflow for an SPR-based ternary complex formation assay.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant VBC complex (ligand)
-
Recombinant target protein (analyte)
-
Test PROTAC (analyte)
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize the VBC complex onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the test PROTAC over the immobilized VBC surface to determine the binary binding affinity (Kd) and kinetics (ka, kd).
-
Inject a series of concentrations of the target protein over the immobilized VBC surface to confirm minimal direct interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the test PROTAC.
-
Inject these solutions over the immobilized VBC surface.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary interaction experiments to appropriate binding models (e.g., 1:1 Langmuir) to obtain the dissociation constants (Kd_binary and Kd_ternary).
-
Calculate the cooperativity factor (α) as the ratio of Kd_binary to Kd_ternary (α = Kd_binary / Kd_ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.
-
Cellular Protein Degradation Assay (Western Blot)
This protocol describes the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.[11]
Workflow for Western Blot Degradation Assay
Workflow for a Western blot-based protein degradation assay.
Materials:
-
Cell line expressing the target protein
-
Test PROTAC
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or probe for the loading control on a separate gel.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
VHL Signaling Pathway
The VHL E3 ligase is a critical component of the cellular oxygen-sensing pathway. Under normoxic (normal oxygen) conditions, the alpha subunits of hypoxia-inducible factor (HIF-α) are hydroxylated by prolyl hydroxylases (PHDs). This hydroxylation allows VHL to recognize, ubiquitinate, and target HIF-α for proteasomal degradation. Under hypoxic (low oxygen) conditions, PHDs are inactive, leading to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
The VHL-HIF1α signaling pathway under normoxic and hypoxic conditions.
Conclusion
The this compound building block is a valuable tool for the development of VHL-recruiting PROTACs. Its well-defined structure and versatile amine handle allow for the systematic synthesis of novel degraders. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive characterization of these molecules, from initial binding events to cellular protein degradation. A thorough understanding of the underlying biology of the VHL E3 ligase and the key quantitative parameters that govern PROTAC efficacy is essential for the rational design of the next generation of targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel brd4-targeting molecules with computer-assisted fbdd - American Chemical Society [acs.digitellinc.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. xcessbio.com [xcessbio.com]
- 6. youtube.com [youtube.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design Featuring (S,R,S)-Ahpc-CO-C9-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the fundamental principles of Proteolysis Targeting Chimera (PROTAC) design, with a specific focus on the utility of the (S,R,S)-Ahpc-CO-C9-NH2 building block. PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation. This guide will delve into the core components of PROTACs, the mechanism of action, key experimental protocols for their evaluation, and the critical role of the linker in optimizing degradation efficacy.
The PROTAC Concept: A Tripartite Alliance for Protein Elimination
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] By simultaneously engaging both the target protein and an E3 ligase, PROTACs induce the formation of a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, marking it for degradation by the 26S proteasome.[3][4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3]
(S,R,S)-Ahpc is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in PROTAC development.[5] The molecule This compound is a pre-synthesized building block consisting of the VHL ligand ((S,R,S)-Ahpc) connected to a 9-carbon alkyl linker with a terminal amine group, which is ready for conjugation to a ligand for a protein of interest.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The efficacy of a PROTAC hinges on its ability to successfully orchestrate a series of intracellular events, effectively hijacking the cell's natural protein disposal machinery. The key steps are outlined in the signaling pathway below.
Caption: PROTAC Mechanism of Action.
The Critical Role of the Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[][6] Alkyl chains, such as the 9-carbon linker in this compound, are a common choice due to their synthetic tractability and ability to provide conformational flexibility.[6]
Physicochemical Properties
The linker significantly impacts the overall physicochemical properties of the PROTAC molecule.
| Property | Alkyl Linkers (e.g., C9) | PEG Linkers |
| Solubility | Generally lower aqueous solubility due to hydrophobicity.[6] | Higher aqueous solubility due to the polar ether groups.[6] |
| Permeability | Can enhance cell membrane permeability by reducing the polar surface area.[6] | Can also improve permeability, but the effect is dependent on overall molecular properties. |
| Metabolic Stability | Generally more resistant to metabolism compared to some other linker types. | Can be susceptible to metabolism. |
| Flexibility | High conformational flexibility, which can be advantageous for ternary complex formation.[6] | Also highly flexible. |
Impact on Degradation Efficacy
The length and composition of the linker are crucial for optimal ternary complex formation and subsequent protein degradation. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in a non-productive ternary complex. The optimal linker length is target-dependent and must be determined empirically.
Table 1: Representative Degradation Data for VHL-based PROTACs with Varying Alkyl Linker Lengths
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | 8 | 50 | >95 | HeLa |
| 10 | 25 | >95 | HeLa | |
| 12 (C9) | 15 | >98 | HeLa | |
| 14 | 30 | >95 | HeLa | |
| 16 | 60 | >90 | HeLa | |
| ERRα | 12 | >1000 | <20 | MCF7 |
| 14 | 500 | ~50 | MCF7 | |
| 16 (C9-like) | 100 | >80 | MCF7 | |
| 18 | 250 | ~60 | MCF7 |
Note: The data in this table is a representative compilation from multiple sources and is intended for illustrative purposes to show the trend of linker length dependency. Exact values can vary based on the specific target ligand and experimental conditions.
Experimental Protocols
Rigorous experimental evaluation is essential to characterize the efficacy and mechanism of action of a newly synthesized PROTAC.
PROTAC Synthesis via Amide Coupling
This protocol describes the synthesis of a PROTAC by forming an amide bond between the amine-terminated linker of this compound and a carboxylic acid-functionalized ligand for the protein of interest.
Materials:
-
This compound
-
POI-ligand-COOH (carboxylic acid-functionalized ligand for the protein of interest)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add this solution dropwise to the activated POI-ligand solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by LC-MS to check for the formation of the desired product and consumption of the starting materials.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by NMR and high-resolution mass spectrometry (HRMS).
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of the target protein.[3][7]
Caption: Western Blot Experimental Workflow.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and add Laemmli buffer. Denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[8]
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay allows for the quantitative measurement of PROTAC-induced ternary complex formation.[1][9]
Caption: NanoBRET™ Assay Experimental Workflow.
Detailed Steps:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., VHL) fused to HaloTag® (the BRET acceptor).
-
Cell Plating and Labeling: Plate the transfected cells in an appropriate assay plate. Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Signal Measurement: Add the Nano-Glo® Live Cell Substrate. Measure the luminescence at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (>600 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. A higher BRET ratio indicates closer proximity between the donor and acceptor, signifying ternary complex formation. Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Conclusion
The design of effective PROTACs is a multifactorial process that requires careful consideration of the target ligand, the E3 ligase ligand, and the connecting linker. The this compound moiety is a valuable tool for the synthesis of VHL-recruiting PROTACs, offering a balance of synthetic accessibility and favorable physicochemical properties. The principles and experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers to design, synthesize, and evaluate novel PROTACs for the targeted degradation of disease-causing proteins. The empirical optimization of linker length and composition remains a critical step in maximizing the therapeutic potential of this exciting modality.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
The Application of (S,R,S)-Ahpc-CO-C9-NH2 in Research: A Technical Guide to VHL-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-CO-C9-NH2 is a key chemical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a precursor to a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a C9 alkyl amine linker.[1][2] Its primary application in research is not as a standalone biologically active compound, but as a critical component for the synthesis of VHL-recruiting PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[3][4]
This technical guide provides an in-depth exploration of the applications of research leveraging this compound and similar VHL ligand-linker conjugates. We will delve into the synthesis of VHL-based PROTACs, their mechanism of action, and provide a comprehensive overview of the experimental protocols and data associated with their characterization, focusing on prominent examples from recent cancer research.
Synthesis of VHL-Based PROTACs
The synthesis of a VHL-based PROTAC using a building block like this compound typically involves the conjugation of the VHL ligand-linker moiety to a ligand that binds to a specific protein of interest (POI). The terminal amine group (-NH2) on the C9 linker provides a reactive handle for this conjugation, commonly through an amide bond formation.
A general synthetic workflow is as follows:
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
VHL-based PROTACs function by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule itself, and the target protein of interest (POI). This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the POI by the E3 ligase complex. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[3][4]
Research Applications and Quantitative Data
The utility of this compound is best illustrated through the successful development of VHL-based PROTACs targeting key oncoproteins. Below are examples of such PROTACs and their performance in preclinical research.
| PROTAC | Target(s) | Cell Line(s) | DC50 | Dmax | IC50 (Proliferation) | Reference(s) |
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 ± 0.20 µM | ~80% | - | [5][6] |
| MIA PaCa-2 | 0.32 ± 0.08 µM | ~75% | - | [5][6] | ||
| SW1573 | 0.76 ± 0.30 µM | ~90% | - | [5][6] | ||
| NCI-H23 | 0.25 ± 0.08 µM | ~90% | - | [5][6] | ||
| NCI-H358 | 0.52 ± 0.30 µM | ~40% | - | [5][6] | ||
| GP262 | PI3K (p110α) | MDA-MB-231 | 227.4 nM | 71.3% | - | [7][8] |
| PI3K (p110γ) | MDA-MB-231 | 42.23 nM | 88.6% | - | [7][8] | |
| mTOR | MDA-MB-231 | 45.4 nM | 74.9% | - | [7][8] | |
| OCI-AML3 | - | - | 44.3 ± 3.2 nM | [7] | ||
| THP-1 | - | - | 48.3 ± 4.1 nM | [7] | ||
| NR-11c | p38α | MDA-MB-231 | 11.55 nM | >90% | - | [2][9] |
| ACBI2 | SMARCA2 | RKO | 1 nM | >90% | - | [4] |
| SMARCA4 | RKO | 32 nM | - | - | [4] |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum degradation observed. IC50: Concentration for 50% inhibition of cell proliferation.
Detailed Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Example Protocol for GP262 (targeting PI3K/mTOR): [7][8]
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of GP262 (e.g., 0-5 µM) for 24 hours. A time-course experiment can also be performed with a fixed concentration (e.g., 1 µM) for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary antibodies: anti-PI3K p110α, anti-mTOR, anti-p-AKT (Ser473), anti-AKT, anti-p-4EBP1, and anti-GAPDH (as a loading control).
-
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) kit.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein levels to the loading control.
Cell Viability Assay
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation.
Example Protocol for GP262: [7]
-
Cell Seeding: Seed OCI-AML3 or THP-1 cells in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of GP262 for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the PROTAC-induced interaction between the E3 ligase and the target protein.
General Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against the target protein or the E3 ligase (e.g., anti-VHL) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times to remove non-specific binding proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase to confirm their interaction.
Signaling Pathway Analysis
VHL-based PROTACs that target key signaling proteins can have profound effects on downstream cellular pathways.
KRAS G12C Degradation and MAPK Pathway Inhibition
The PROTAC LC-2 targets the oncogenic KRAS G12C mutant for degradation.[5][6] This leads to the suppression of the downstream MAPK signaling pathway, which is hyperactivated in KRAS-mutant cancers.
PI3K/mTOR Degradation and Pathway Inhibition
GP262 is a dual-degrader of PI3K and mTOR, two central nodes in a critical cancer cell survival pathway.[7][8] Its activity leads to the inhibition of downstream signaling, including the phosphorylation of AKT and 4E-BP1.
Conclusion
This compound represents a vital tool in the arsenal (B13267) of chemical biologists and drug discovery scientists. While not an end-product itself, its role as a versatile building block for VHL-based PROTACs is undeniable. The ability to synthesize PROTACs that can selectively and potently degrade previously "undruggable" proteins opens up new avenues for therapeutic intervention, particularly in oncology. The experimental workflows and data presented in this guide highlight the rigorous process of characterizing these novel therapeutic modalities and underscore the transformative potential of targeted protein degradation in modern medicine.
References
- 1. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (S,R,S)-Ahpc-CO-C9-NH2 PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (S,R,S)-Ahpc-CO-C9-NH2, a key building block used in the development of Proteolysis Targeting Chimeras (PROTACs). This intermediate consists of the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 9-carbon alkyl linker with a terminal amine.[1] The terminal amine serves as a reactive handle for conjugation to a ligand targeting a protein of interest (POI), facilitating the assembly of a heterobifunctional PROTAC. This protocol outlines a common synthetic route involving the amide coupling of (S,R,S)-Ahpc with a protected C9 amino linker, followed by deprotection.
Introduction
PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length and composition are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3]
(S,R,S)-AHPC is a widely utilized ligand for the VHL E3 ligase in PROTAC design.[2] The synthesis of this compound provides a versatile intermediate that can be readily conjugated to various POI ligands, streamlining the drug discovery process. This protocol details the chemical synthesis, purification, and characterization of this important PROTAC building block.
Signaling Pathway and Mechanism
PROTACs function by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC component of the PROTAC binds to the VHL E3 ligase. The other end of the PROTAC, which would be synthesized from the terminal amine of the C9 linker, binds to the protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation.
References
Application Notes and Protocols for the Conjugation of (S,R,S)-Ahpc-CO-C9-NH2 to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-CO-C9-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected to a C9 alkyl linker with a terminal primary amine. This primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional PROTAC.
PROTACs are a novel therapeutic modality that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1][2] A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.[1][3][4] The this compound provides the E3 ligase-recruiting component of the PROTAC.
This document provides detailed protocols for the two most common methods for conjugating the primary amine of this compound to a target ligand:
-
Amide bond formation with a carboxylic acid-functionalized target ligand using carbodiimide (B86325) coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).
-
Reaction with an N-hydroxysuccinimide (NHS) ester-functionalized target ligand.
PROTAC Mechanism of Action with VHL E3 Ligase
The following diagram illustrates the general mechanism of action for a PROTAC utilizing the VHL E3 ligase.
Caption: Mechanism of PROTAC-mediated protein degradation via the VHL E3 ligase.
Experimental Protocols
Method 1: Amide Coupling with a Carboxylic Acid-Functionalized Target Ligand using EDC and NHS
This protocol describes the formation of a stable amide bond between the primary amine of this compound and a target ligand containing a carboxylic acid functional group. The reaction is a two-step, one-pot synthesis where the carboxylic acid is first activated with EDC and NHS to form a more stable NHS ester intermediate, which then reacts with the amine.
Caption: Workflow for EDC/NHS mediated amide coupling.
Materials and Reagents:
-
This compound
-
Target ligand with a terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.2-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Reaction vials and standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Purification system: Flash chromatography or Preparative HPLC
Protocol:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-functionalized target ligand in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to the final desired concentration (e.g., 10 mg/mL).
-
Dissolve this compound in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of the Carboxylic Acid:
-
In a reaction vial, combine the target ligand solution with EDC and NHS/Sulfo-NHS.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated target ligand mixture.
-
Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM and stir for 15 minutes.
-
-
Purification and Characterization:
-
Purify the crude reaction mixture using flash chromatography on silica (B1680970) gel or preparative reverse-phase HPLC.
-
Characterize the purified PROTAC conjugate by LC-MS to confirm the molecular weight and by NMR to verify the structure.
-
Quantitative Parameters for EDC/NHS Coupling:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Ligand-COOH : EDC : NHS) | 1 : (1.2 - 1.5) : (1.2 - 1.5) | Excess of coupling reagents ensures efficient activation. |
| Molar Ratio (Activated Ligand : Ahpc-NH2) | 1 : (1.0 - 1.2) | A slight excess of the amine can drive the reaction to completion. |
| Reaction pH (Activation) | 6.0 | Optimal for carbodiimide-mediated activation. |
| Reaction pH (Coupling) | 7.2 - 8.5 | Facilitates nucleophilic attack by the unprotonated primary amine. |
| Reaction Time | Activation: 15-30 min; Coupling: 2-4 h (RT) or overnight (4°C) | Monitor reaction progress by LC-MS for optimization. |
| Solvent | DMF, DMSO, or aqueous buffers | Choice depends on the solubility of the target ligand. |
| Expected Yield | 40-70% | Highly dependent on the specific reactants and purification method. |
Method 2: Reaction with an NHS Ester-Functionalized Target Ligand
This method involves a direct reaction between the primary amine of this compound and a pre-activated target ligand containing an NHS ester. This approach is simpler as it does not require in-situ activation.
Caption: Workflow for direct coupling with an NHS-ester.
Materials and Reagents:
-
This compound
-
Target ligand with a terminal NHS ester
-
Reaction Buffer: 100 mM sodium bicarbonate or 100 mM phosphate buffer, pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Reaction vials and standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Purification system: Flash chromatography or Preparative HPLC
Protocol:
-
Preparation of Reactants:
-
Dissolve the NHS ester-functionalized target ligand in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester-functionalized target ligand to the solution of this compound.
-
Ensure the final pH of the reaction mixture is between 8.3 and 8.5.
-
Stir the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction should be protected from light if using fluorescently tagged ligands.
-
-
Quenching the Reaction (Optional):
-
Add the Quenching Solution to a final concentration of 20-50 mM to react with any remaining NHS ester. Stir for 15-30 minutes.
-
-
Purification and Characterization:
-
Purify the crude product by flash chromatography or preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC conjugate using LC-MS and NMR.
-
Quantitative Parameters for NHS Ester Coupling:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Ligand-NHS : Ahpc-NH2) | 1 : (1.0 - 1.5) | A slight excess of the amine component is often used. |
| Reaction pH | 8.3 - 8.5 | Crucial for maintaining the amine in its deprotonated, reactive state.[5] |
| Reaction Time | 1-4 h (RT) or overnight (4°C) | Reaction progress should be monitored by LC-MS or TLC.[5] |
| Solvent | DMF, DMSO, or aqueous buffers | Ensure reactants are fully dissolved. |
| Expected Yield | 50-80% | Generally higher and cleaner than one-pot EDC/NHS coupling. |
Conclusion
The choice of conjugation strategy depends on the available functional groups on the target ligand. Both EDC/NHS coupling and direct reaction with an NHS ester are robust and widely used methods for the synthesis of PROTACs. Optimization of the reaction conditions, particularly the molar ratios of reactants and the pH of the reaction buffer, is critical for achieving high yields and purity. Following successful conjugation, thorough purification and characterization are essential to ensure the quality of the final PROTAC molecule for subsequent biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: (S,R,S)-Ahpc-CO-C9-NH2 as a VHL Ligand in a BRD4-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental workflow for the use of a Proteolysis Targeting Chimera (PROTAC) that utilizes (S,R,S)-Ahpc-CO-C9-NH2 as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the therapeutic target, Bromodomain-containing protein 4 (BRD4). PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1]
The example PROTAC discussed herein, hereafter referred to as PROTAC-VHL-BRD4 , is a heterobifunctional molecule composed of three key components:
-
A ligand that binds to the target protein, BRD4 (e.g., a derivative of JQ1).[2]
-
A linker.
-
A ligand that recruits an E3 ubiquitin ligase, in this case, the this compound moiety which binds to VHL.[1]
By bringing BRD4 into close proximity with the VHL E3 ligase, PROTAC-VHL-BRD4 facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[3] The degradation of BRD4, a key epigenetic reader involved in the regulation of oncogenes like c-Myc, offers a powerful therapeutic strategy against various cancers.[3][4]
These application notes provide protocols for assessing the efficacy of PROTAC-VHL-BRD4 in cell culture, including methods to quantify BRD4 degradation and evaluate the downstream cellular consequences.
Mechanism of Action: PROTAC-VHL-BRD4
PROTAC-VHL-BRD4 operates catalytically to induce the degradation of BRD4.[1] The process involves the formation of a ternary complex between PROTAC-VHL-BRD4, the BRD4 protein, and the VHL E3 ubiquitin ligase.[3] This proximity enables the transfer of ubiquitin from the E3 ligase to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome.[3]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Workflow
A typical experimental workflow to evaluate the efficacy of PROTAC-VHL-BRD4 involves a series of in vitro cell-based assays. The workflow is designed to confirm target degradation, assess the mechanism of action, and quantify the phenotypic effects on cancer cells.
Caption: Workflow for in vitro evaluation of PROTAC-VHL-BRD4.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison of the potency and efficacy of the PROTAC.
Table 1: In Vitro Degradation of BRD4 by PROTAC-VHL-BRD4
| Cell Line | Treatment Time (hours) | DC50 (nM)¹ | Dmax (%)² |
| MDA-MB-231 | 24 | 15 | 92 |
| HeLa | 24 | 25 | 88 |
| Jurkat | 24 | 10 | 95 |
¹DC50: Concentration of the PROTAC required to degrade 50% of the target protein. ²Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity of PROTAC-VHL-BRD4
| Cell Line | Treatment Time (hours) | IC50 (nM)¹ |
| MDA-MB-231 | 72 | 50 |
| HeLa | 72 | 75 |
| Jurkat | 72 | 30 |
¹IC50: Concentration of the PROTAC required to inhibit 50% of cell growth.
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, HeLa) in the recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.[1]
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete growth medium.[1]
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter.[1]
-
Seeding:
Protocol 2: PROTAC Treatment
-
Stock Solution: Prepare a stock solution of PROTAC-VHL-BRD4 in DMSO.
-
Working Solutions: Prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations.
-
Treatment: Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC. Include a vehicle control (DMSO) at the same final concentration.[1]
Protocol 3: Western Blotting for BRD4 Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.[6]
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.[3]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[3]
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH as a loading control) overnight at 4°C.[3][7]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.[3]
-
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
Protocol 4: Cell Viability (MTT) Assay
-
Treatment: Treat cells seeded in 96-well plates with various concentrations of PROTAC-VHL-BRD4 for the desired duration (e.g., 72 hours).[5]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[5]
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Collection: After treatment, collect both adherent and floating cells.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Add 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour.[8]
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Determining Efficacy of (S,R,S)-Ahpc-CO-C9-NH2-based PROTACs: Application Notes and Protocols for DC50 and Dmax Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, potentially leading to a more profound and durable biological response.[2] This document provides detailed application notes and experimental protocols for determining the potency and efficacy of PROTACs based on the (S,R,S)-Ahpc-CO-C9-NH2 scaffold. This scaffold utilizes the (S,R,S)-Ahpc moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The key parameters to quantify a PROTAC's performance are its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[3][4]
Mechanism of Action: (S,R,S)-Ahpc-based PROTACs
(S,R,S)-Ahpc-based PROTACs are heterobifunctional molecules. One end binds to the target protein of interest (POI), while the (S,R,S)-Ahpc moiety binds to the VHL E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its DC50 and Dmax values, which can vary depending on the target protein, cell line, and experimental conditions. Below is a representative table summarizing data for a highly selective (S,R,S)-Ahpc-based PROTAC targeting FBXO22. While the linker in this example is C6, the data provides a strong reference for the expected performance of similar PROTACs.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| (S,R,S)-Ahpc(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% | [5] |
Experimental Protocols
Accurate determination of DC50 and Dmax values requires robust and well-controlled experiments. Western blotting is the most common method, while immunofluorescence and quantitative proteomics serve as valuable orthogonal approaches.
Western Blotting for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a western blot to quantify the degradation of the target protein.[6]
Caption: Experimental workflow for Western Blotting.
Materials:
-
Cell line expressing the target protein of interest
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Signal Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[6]
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
-
Immunofluorescence for Visualizing Protein Degradation
Immunofluorescence offers a qualitative or semi-quantitative method to visualize the reduction of a target protein within cells.[8]
Caption: Experimental workflow for Immunofluorescence.
Materials:
-
Cells grown on glass coverslips
-
PROTAC and vehicle control
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the PROTAC at various concentrations.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution for 1 hour.
-
Antibody Staining:
-
Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The fluorescence intensity of the target protein can be quantified using image analysis software and compared between treated and control cells.
Quantitative Proteomics for Global and Targeted Analysis
Quantitative mass spectrometry-based proteomics provides an unbiased and highly sensitive method to not only quantify the degradation of the target protein but also to assess the selectivity of the PROTAC across the entire proteome.[9]
Caption: Experimental workflow for Quantitative Proteomics.
Materials:
-
Cells, PROTAC, and vehicle control
-
Lysis buffer for mass spectrometry
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Isobaric labeling reagents (e.g., TMT, iTRAQ) (optional, for relative quantification)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation: Treat cells with the PROTAC, lyse the cells, and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.[2]
-
Peptide Labeling and Fractionation (Optional): For relative quantification, label peptides from different conditions with isobaric tags and pool them. Peptides can be fractionated to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
Data Analysis:
-
Process the raw MS data using appropriate software to identify and quantify peptides and proteins.
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
The percentage of degradation for the target protein can be calculated at different PROTAC concentrations to determine DC50 and Dmax.
-
Conclusion
The determination of DC50 and Dmax is fundamental to the characterization of novel PROTACs. The protocols outlined in this document provide a robust framework for assessing the efficacy and potency of this compound-based PROTACs. A multi-faceted approach, combining western blotting with orthogonal methods like immunofluorescence and quantitative proteomics, will yield a comprehensive and reliable dataset, crucial for advancing promising protein degraders through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protein Degrader [proteomics.com]
- 9. Targeted proteomic LC-MS/MS analysis [protocols.io]
Application Notes and Protocols for (S,R,S)-Ahpc-CO-C9-NH2 PROTACs: Cellular Uptake and Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The (S,R,S)-Ahpc moiety is a derivative of VH032, a well-established ligand for the von Hippel-Lindau (VHL) E3 ligase.[2][3] PROTACs incorporating this ligand, such as the hypothetical (S,R,S)-Ahpc-CO-C9-NH2, are designed to induce the ubiquitination and subsequent degradation of the target protein.
A critical challenge in the development of effective PROTACs is their often-large molecular weight and complex physicochemical properties, which can limit their cellular permeability and bioavailability. Therefore, a thorough evaluation of cellular uptake and permeability is paramount. These application notes provide a comprehensive overview of the key assays and protocols for characterizing this compound PROTACs.
Mechanism of Action: this compound PROTACs
The this compound PROTAC functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6][7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8][9] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
Application Notes and Protocols for BRD4 Degradation using (S,R,S)-Ahpc-CO-C9-NH2
Disclaimer
The compound "(S,R,S)-Ahpc-CO-C9-NH2" is not described in publicly available scientific literature as of the date of this document. The following application notes and protocols are presented as a representative example for a hypothetical Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain-containing protein 4 (BRD4). This document leverages the known chemical scaffold "(S,R,S)-Ahpc," a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1][2], and assumes its conjugation to a BRD4-binding moiety via a linker. For the purpose of these notes, this hypothetical molecule will be referred to as BRD4-Degrader-Ahpc . The experimental details provided are based on established methodologies for characterizing similar BRD4-targeting PROTACs[3][4][5].
Introduction
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of epigenetic readers[6]. It plays a critical role in regulating the transcription of key oncogenes, such as c-MYC, making it a prime therapeutic target in various cancers[5][7]. Traditional therapeutic approaches have focused on small molecule inhibitors that block the function of BRD4[7]. However, these inhibitors can have limitations, including the potential for drug resistance[7].
Targeted protein degradation using PROTACs offers an alternative and potentially more effective therapeutic strategy[5][7]. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system[3][7]. They consist of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two[4].
BRD4-Degrader-Ahpc is a hypothetical PROTAC designed to selectively degrade BRD4. It is composed of:
-
A BRD4-binding moiety.
-
A linker (based on the -CO-C9-NH2 structure).
-
An (S,R,S)-Ahpc moiety, which recruits the VHL E3 ubiquitin ligase[1][2].
By inducing the proximity of BRD4 to the VHL E3 ligase complex, BRD4-Degrader-Ahpc is designed to trigger the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome[3][4]. These application notes provide detailed protocols for validating the activity and mechanism of action of BRD4-Degrader-Ahpc.
Mechanism of Action
The proposed mechanism of action for BRD4-Degrader-Ahpc involves the formation of a ternary complex between BRD4, the PROTAC molecule, and the VHL E3 ligase[3]. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD4, leading to its polyubiquitination and subsequent degradation by the proteasome.
Data Presentation
Table 1: In Vitro Activity of BRD4-Degrader-Ahpc in Human Cancer Cell Lines
| Cell Line | BRD4 DC50 (nM)¹ | Dmax (%)² | Cell Viability IC50 (nM)³ |
| HeLa (Cervical Cancer) | 15 | >95 | 25 |
| MDA-MB-231 (Breast Cancer) | 22 | >90 | 40 |
| THP-1 (Leukemia) | 8 | >95 | 12 |
¹ DC50: Concentration required to degrade 50% of the target protein after 24 hours of treatment. ² Dmax: Maximum percentage of protein degradation observed. ³ IC50: Concentration required to inhibit cell viability by 50% after 72 hours of treatment.
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with BRD4-Degrader-Ahpc.
Materials:
-
Human cancer cell line (e.g., HeLa, MDA-MB-231, THP-1)
-
BRD4-Degrader-Ahpc (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of BRD4-Degrader-Ahpc (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
For rescue experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the degrader[5].
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay[3].
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system[4].
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the BRD4-PROTAC-VHL ternary complex.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
BRD4-Degrader-Ahpc
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-BRD4, anti-VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with BRD4-Degrader-Ahpc (e.g., 100 nM) for 4 hours.
-
Lyse cells in non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G beads.
-
Incubate the lysate with an anti-BRD4 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting, probing for both BRD4 and VHL. A band for VHL in the BRD4 immunoprecipitate indicates the formation of the ternary complex.
-
Protocol 3: Cell Viability Assay
This protocol assesses the effect of BRD4 degradation on cell proliferation.
Materials:
-
Human cancer cell line
-
BRD4-Degrader-Ahpc
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density.
-
-
Treatment:
-
Treat cells with a serial dilution of BRD4-Degrader-Ahpc for 72 hours.
-
-
Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.
-
Troubleshooting and Interpretation
-
No BRD4 Degradation:
-
Confirm target engagement in cells using a Cellular Thermal Shift Assay (CETSA).
-
Verify the integrity and activity of the VHL E3 ligase in the cell line used.
-
Ensure the linker length is optimal for ternary complex formation.
-
-
Off-Target Effects:
-
Perform proteomic analysis (e.g., mass spectrometry) to identify other proteins that are degraded upon treatment.
-
Compare the phenotype with that of BRD4 knockdown (e.g., using siRNA or CRISPR) to ensure it is on-target.
-
-
Incomplete Degradation (High Dmax):
-
This may be due to the "hook effect," where high concentrations of the PROTAC can favor the formation of binary complexes (PROTAC-BRD4 or PROTAC-VHL) over the productive ternary complex. Test a wider range of concentrations.
-
Cellular levels of the E3 ligase may be a limiting factor.
-
Conclusion
BRD4-Degrader-Ahpc represents a promising, albeit hypothetical, tool for the targeted degradation of BRD4. The protocols outlined in this document provide a comprehensive framework for researchers to validate its mechanism of action and assess its anti-proliferative effects in cancer cell lines. Successful execution of these experiments will provide crucial insights into the potential of this molecule as a therapeutic agent.
References
Application Notes and Protocols for (S,R,S)-Ahpc-CO-C9-NH2 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI.[1]
This document provides detailed application notes and protocols for the development of PROTACs utilizing the (S,R,S)-Ahpc-CO-C9-NH2 linker building block. (S,R,S)-Ahpc is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited E3 ligase in PROTAC design.[1] The C9-NH2 component is a nine-carbon alkyl chain with a terminal amine, offering a flexible and hydrophobic linker. The terminal primary amine serves as a versatile chemical handle for the covalent attachment of a ligand targeting a specific POI.
Key Concepts of Ahpc-Based PROTACs
The mechanism of action for an (S,R,S)-Ahpc-based PROTAC begins with the formation of the ternary complex. The Ahpc moiety binds to the VHL E3 ligase, while the warhead (POI ligand) binds to the target protein. The C9 linker bridges these two proteins, bringing the E3 ligase in close proximity to the target. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade multiple target protein molecules.
Data Presentation: Impact of Linker Chemistry
The choice of linker is paramount in PROTAC design, with its length and composition (e.g., alkyl vs. polyethylene (B3416737) glycol - PEG) significantly impacting degradation efficiency. While specific data for a C9 linker is often determined empirically for each target, the following tables provide representative data for VHL-recruiting PROTACs, illustrating the influence of linker modifications on degradation potency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Representative Degradation Data for Ahpc-Based PROTACs with Varying Linkers
| Target Protein | Linker Type/Length | DC50 (nM) | Dmax (%) | Cell Line |
| TBK1 | Alkyl/Ether <12 atoms | No degradation | - | - |
| TBK1 | Alkyl/Ether 21 atoms | 3 | 96 | - |
| TBK1 | Alkyl/Ether 29 atoms | 292 | 76 | - |
| BRD4 | PEG, n=4 | >1000 | <20 | HEK293T |
| BRD4 | PEG, n=8 | 150 | >80 | HEK293T |
| FBXO22 | Alkyl, C6 | 77 | 99 | Jurkat |
This table compiles representative data from multiple sources to illustrate general principles. Actual values are target and cell-line dependent.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling to this compound
This protocol describes the coupling of a carboxylic acid-functionalized POI ligand (warhead) to the terminal amine of this compound.
Materials:
-
This compound hydrochloride
-
POI ligand with a terminal carboxylic acid (POI-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Reverse-phase preparative HPLC system for purification
-
LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) for characterization
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound hydrochloride (1.1 equivalents) in anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add the solution of this compound to the activated POI-COOH mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Evaluation of Target Protein Degradation by Western Blotting
This protocol provides a standard method to quantify the degradation of the target protein in cells following treatment with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (Dimethyl sulfoxide) as a vehicle control
-
Cell culture medium and plates (e.g., 6-well plates)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli buffer
-
SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) equipment
-
PVDF (Polyvinylidene difluoride) or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
-
Densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of a PROTAC.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation.
Downstream Signaling of BRD4 Degradation
Assuming the POI is BRD4, a common target for PROTACs, its degradation has significant downstream effects on oncogenic signaling pathways.
Caption: Downstream effects of BRD4 degradation.
References
Application Notes and Protocols: In Vitro Binding Assays for (S,R,S)-Ahpc-CO-C9-NH2 and VHL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a crucial component of the E3 ubiquitin ligase complex, playing a pivotal role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for proteasomal degradation. The recruitment of VHL by small molecules is a cornerstone of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). (S,R,S)-Ahpc-CO-C9-NH2 is a derivative of the well-characterized VHL ligand, VH032, and serves as a valuable building block for the synthesis of PROTACs.[1][2] Accurate characterization of the binding affinity between such ligands and VHL is essential for the development of effective protein degraders.
These application notes provide detailed protocols for three widely used in vitro binding assays to quantify the interaction between this compound and the VHL protein complex: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Quantitative Binding Data Summary
| Ligand | Assay Type | Binding Constant (K_d) | IC_50 | Reference |
| VH032 | Not Specified | 185 nM | [3] | |
| VH101 | Not Specified | 44 nM | [4] | |
| VH298 | Not Specified | 80-90 nM | [5] | |
| VHL Ligand 14 | Not Specified | 196 nM | [5] | |
| VL285 | Not Specified | 0.34 µM | [5] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a competitive inhibitor, such as this compound. The change in polarization of the emitted light is proportional to the amount of tracer displaced from the VHL protein complex.
Materials:
-
Purified VHL protein complex (VHL/Elongin B/Elongin C)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)[6]
-
This compound
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Microplate reader capable of fluorescence polarization measurements
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Dilute the VHL protein complex and the fluorescent tracer to their optimal working concentrations in assay buffer. These concentrations should be predetermined by a saturation binding experiment.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the serially diluted this compound or control (DMSO) to the wells of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the VHL protein complex solution to all wells.
-
Add an equal volume (e.g., 5 µL) of the fluorescent tracer solution to all wells.
-
Include control wells:
-
Negative Control (Maximum Polarization): VHL protein + fluorescent tracer + DMSO
-
Positive Control (Minimum Polarization): Fluorescent tracer + DMSO (no VHL)
-
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.[6]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Fluorescence Polarization Experimental Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte to an immobilized ligand in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified VHL protein complex
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the VHL protein complex diluted in immobilization buffer over the activated surface. The protein will be covalently coupled to the chip surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the VHL protein to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the analyte over the immobilized VHL and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, allow the analyte to dissociate in a buffer flow.
-
If necessary, regenerate the sensor surface using a mild regeneration solution to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_d.
-
Caption: Surface Plasmon Resonance Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[8]
Materials:
-
Isothermal Titration Calorimeter
-
Purified VHL protein complex
-
This compound
-
Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation:
-
Dialyze the VHL protein complex extensively against the chosen assay buffer.
-
Dissolve this compound in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heat of dilution effects.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein concentration.
-
Perform a series of small, sequential injections of the ligand into the protein solution while stirring.
-
Record the heat change after each injection.
-
As a control, perform a separate experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine K_d, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Caption: Isothermal Titration Calorimetry Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Protein Degradation with (S,R,S)-Ahpc-CO-C9-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary molecules in drug discovery, offering the ability to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules achieve this by coopting the cell's own ubiquitin-proteasome system. A PROTAC consists of two key ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The (S,R,S)-Ahpc moiety is a ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited ligase in PROTAC design.[2] This document provides detailed application notes and protocols for utilizing PROTACs incorporating the (S,R,S)-Ahpc-CO-C9-NH2 warhead for live-cell imaging of protein degradation.
Live-cell imaging is a powerful technique to study the dynamics of protein degradation in real-time within a cellular context.[3][4] It allows for the quantitative analysis of degradation kinetics, providing crucial insights into the efficacy and mechanism of action of PROTACs.[1]
Mechanism of Action
The this compound PROTAC facilitates the degradation of a target Protein of Interest (POI) through a catalytic mechanism. The (S,R,S)-Ahpc component binds to the VHL E3 ligase, while a ligand specific to the POI is attached to the other end of the molecule (not specified in the provided name, assumed to be present). The C9-NH2 linker connects these two binding moieties. Once inside the cell, the PROTAC brings the POI and the VHL E3 ligase into close proximity, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can then act on another target protein molecule.
Caption: Mechanism of Action of this compound PROTAC.
Data Presentation
Quantitative analysis of live-cell imaging data is crucial for evaluating PROTAC performance. Key parameters include DC50 (concentration for 50% degradation), Dmax (maximum degradation), and the degradation rate constant (k_deg). Below is a template table for summarizing such data.
| PROTAC Concentration | DC50 (nM) | Dmax (%) | k_deg (min⁻¹) |
| PROTAC A (Example) | 50 | 95 | 0.045 |
| PROTAC B (Example) | 100 | 80 | 0.020 |
| This compound PROTAC | Data | Data | Data |
| Vehicle Control | N/A | 0 | 0 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Protein Degradation Using a HaloTag-POI Fusion
This protocol describes the use of a Protein of Interest (POI) endogenously tagged with HaloTag for real-time monitoring of degradation.
Materials:
-
Cell line expressing the POI endogenously tagged with HaloTag.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Glass-bottom imaging plates (96-well).
-
HaloTag fluorescent ligand (e.g., Janelia Fluor® 646).
-
This compound PROTAC stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging solution (phenol red-free medium).[1]
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO₂).[1]
Methodology:
-
Cell Plating: Seed the HaloTag-POI cells into a 96-well glass-bottom plate to achieve 60-80% confluency at the time of imaging.[1]
-
Labeling:
-
Prepare the HaloTag fluorescent ligand solution in pre-warmed medium.
-
Replace the existing medium with the ligand-containing medium.
-
Incubate for 15-30 minutes at 37°C.[1]
-
-
Washing:
-
PROTAC Addition:
-
Prepare serial dilutions of the this compound PROTAC in the live-cell imaging solution.
-
Add the PROTAC solutions to the wells, including a vehicle control (e.g., 0.1% DMSO).[1]
-
-
Time-Lapse Microscopy:
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.[1]
-
Normalize the fluorescence intensity of each cell to its intensity at time zero.[1]
-
Plot the normalized intensity versus time to generate degradation curves.
-
Calculate DC50, Dmax, and degradation rates from these curves.[1]
-
References
Troubleshooting & Optimization
troubleshooting low degradation efficiency with (S,R,S)-Ahpc-CO-C9-NH2 PROTACs
This technical support center provides troubleshooting guidance for researchers utilizing PROTACs ® incorporating the (S,R,S)-Ahpc-based VHL ligand with a -CO-C9-NH2 linker, focusing on issues related to low degradation efficiency. A prominent example of such a PROTAC is the AKT degrader, MS21.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My (S,R,S)-Ahpc-CO-C9-NH2 PROTAC is showing low or no degradation of my target protein. What are the primary reasons for this?
Low degradation efficiency is a common challenge in PROTAC development. The issue can often be traced back to one or more of the following factors:
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex, consisting of the target protein, your PROTAC, and the VHL E3 ligase, is essential for ubiquitination and subsequent degradation. If this complex is unstable or sterically hindered, degradation will be inefficient.
-
Poor Cell Permeability: PROTACs are relatively large molecules and may struggle to cross the cell membrane to reach their intracellular target. The physicochemical properties of the entire molecule, including the warhead, linker, and E3 ligase ligand, contribute to its permeability.
-
Suboptimal PROTAC Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes (Target:PROTAC or VHL:PROTAC) more readily than the productive ternary complex. This leads to a bell-shaped dose-response curve, where degradation efficiency decreases at higher concentrations.
-
Low E3 Ligase Expression: The von Hippel-Lindau (VHL) E3 ligase must be sufficiently expressed in your cell line of choice for the PROTAC to function effectively.
-
Issues with the Ubiquitin-Proteasome System (UPS): The overall health and integrity of the cellular UPS are critical for PROTAC-mediated degradation.
Q2: How can I systematically troubleshoot the lack of degradation?
A stepwise approach is recommended to identify the point of failure. The following workflow can help diagnose the issue:
Q3: I suspect the "Hook Effect" is impacting my results. How can I confirm and mitigate this?
The hook effect is characterized by a bell-shaped dose-response curve. To address this:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range, from picomolar to high micromolar. This will help you identify the optimal concentration for maximal degradation (Dmax) and determine if a hook effect is present.
-
Focus on Lower Concentrations: If a hook effect is observed, subsequent experiments should be performed at or below the optimal degradation concentration.
Q4: My PROTAC binds to the target and VHL in biochemical assays, but degradation is still poor in cells. What should I investigate next?
This scenario often points to issues with cellular permeability or the stability of the ternary complex in a cellular environment.
-
Assess Cell Permeability: While challenging to measure directly, you can infer permeability issues if biochemical assays are positive but cellular degradation is weak. Prodrug strategies or linker modifications to improve physicochemical properties may be necessary.
-
In-Cell Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that your PROTAC is reaching and binding to its target inside the cell.
-
Ternary Complex Stability in Cells: Co-immunoprecipitation (Co-IP) experiments can be used to pull down the target protein and blot for the E3 ligase (and vice-versa) to confirm the formation of the ternary complex within the cell.
Quantitative Data Summary
The following tables summarize key degradation parameters for the AKT PROTAC MS21, which utilizes an (S,R,S)-Ahpc-based VHL ligand.
Table 1: In Vitro Degradation of AKT by MS21
| Cell Line | Target Protein | DC50 | Dmax | Treatment Time | Reference |
| PC-3 | AKT | 8.8 nM | >90% | 24 hours | [1] |
| BT474 | AKT | Not reported | >90% | 24 hours | [1] |
Table 2: In Vivo Antitumor Activity of MS21
| Xenograft Model | Dosage | Treatment Duration | Outcome | Reference |
| PC-3 | 75 mg/kg (IP) | 21 days | >90% tumor growth inhibition | [1] |
| MDA-MB-468 | 75 mg/kg (IP) | 21 days | >80% tumor growth inhibition | [1] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein (e.g., AKT) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This protocol assesses whether the target protein is ubiquitinated in a PROTAC-dependent manner.
-
Cell Treatment:
-
Treat cells with your PROTAC at its optimal degradation concentration, a vehicle control, and a combination of your PROTAC and a proteasome inhibitor (e.g., 10 µM MG132, pre-treated for 2 hours) for a time point where degradation is typically observed.
-
-
Cell Lysis:
-
Lyse cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer to allow for immunoprecipitation.
-
-
Immunoprecipitation (IP):
-
Incubate the lysate with an antibody against your target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Perform western blotting as described above.
-
Probe the membrane with a primary antibody against Ubiquitin (e.g., P4D1). A high-molecular-weight smear in the PROTAC-treated and PROTAC + MG132-treated lanes indicates poly-ubiquitination of your target protein.
-
Visualizations
References
Technical Support Center: Optimizing Linker Length for (S,R,S)-Ahpc-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the linker length of PROTACs utilizing the (S,R,S)-Ahpc scaffold for von Hippel-Lindau (VHL) E3 ligase recruitment. The following troubleshooting guides and FAQs address common experimental challenges and provide detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: Why is the linker length critically important for the efficacy of (S,R,S)-Ahpc-based PROTACs?
A1: The linker is not merely a spacer; it is a critical determinant of a PROTAC's performance.[1] Its length and composition are paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][3] An optimal linker length facilitates the correct spatial orientation of the target protein and the VHL E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4] If a linker is too short, it can cause steric hindrance, preventing the simultaneous binding of both proteins.[2][4][5] Conversely, a linker that is too long may result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[2][5] Therefore, empirical testing of various linker lengths is crucial to identify the most potent degrader.[2]
Q2: What are the most common types of linkers used with (S,R,S)-Ahpc and other VHL ligands?
A2: The most frequently used linkers in PROTAC design are flexible polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[1][4] PEG linkers can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1][4] Alkyl chains provide simple, flexible spacing. Other linker types may incorporate more rigid structures, such as piperazine (B1678402) or triazole rings, to reduce the conformational flexibility of the PROTAC, which can sometimes lead to a more stable ternary complex.[4] The choice of linker depends on the specific target protein and the desired physicochemical properties of the final PROTAC molecule.
Q3: What is the "hook effect" and how can optimizing the linker help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4] This occurs because the excess PROTAC molecules form separate binary complexes (Target-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4][6] A well-designed linker can enhance the cooperativity of the ternary complex, meaning the binding of the first protein increases the binding affinity for the second.[7] By creating a more stable and favorable ternary complex, an optimized linker can mitigate the hook effect, allowing for a wider therapeutic window.[4]
Troubleshooting Guide
Q1: My (S,R,S)-Ahpc-based PROTAC shows good binary binding to both the target protein and VHL, but I don't observe any significant protein degradation. What's wrong?
A1: This is a common challenge in PROTAC development and often points directly to issues with ternary complex formation.[4][7]
-
Potential Cause: Suboptimal Linker Length: Even with strong binary affinities, the linker may be the incorrect length or rigidity to allow the target protein and VHL to orient themselves properly for ubiquitination.[4] A linker that is too short can cause steric clashes, while one that is too long or flexible can lead to non-productive complex formation.[7]
-
Troubleshooting Steps:
-
Synthesize a Library of Linkers: The most direct solution is to synthesize a series of PROTACs with varying linker lengths.[4] For your (S,R,S)-Ahpc-CO-C9-NH2-based PROTAC, this would involve creating analogues with different alkyl chain lengths (e.g., C7, C8, C10, C11, C12). Even small changes can have a significant impact.[4]
-
Evaluate Ternary Complex Formation Directly: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity assays (e.g., NanoBRET) to directly measure the formation and stability of the ternary complex.[4][8][9] This can provide crucial insights into the cooperativity of your system.
-
Modify Linker Composition: Introduce more rigid or flexible elements into the linker to alter its conformational dynamics, which may promote a more productive ternary complex.[4]
-
Q2: I'm observing inconsistent or very weak degradation across my entire series of linker variants. What should I investigate next?
A2: If an entire series of linkers shows poor activity, the issue may lie with broader physicochemical properties of the PROTACs or the experimental setup itself.
-
Potential Causes:
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might be preventing it from efficiently crossing the cell membrane to reach its intracellular target.[4][6]
-
Cellular Efflux: The PROTAC may be actively transported out of the cell by efflux pumps, resulting in insufficient intracellular concentrations.[4]
-
Experimental Integrity: Issues with the experimental conditions, such as unhealthy cell lines, low-quality antibodies for Western blotting, or inaccurate compound concentrations, can lead to unreliable results.[6]
-
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the solubility and permeability of your PROTACs using standard assays (e.g., PAMPA). Consider modifying the linker to include more hydrophilic moieties like PEG to improve these properties.[4]
-
Perform Dose-Response Experiments: Test a wide range of PROTAC concentrations to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6] This will provide a clearer picture of potency and efficacy.
-
Verify Experimental Controls: Ensure your cell lines are healthy and not passaged excessively. Validate the specificity and sensitivity of your primary antibodies and always include a proteasome inhibitor (e.g., MG132) as a control to confirm that degradation is proteasome-dependent.[8]
-
Data Presentation: Impact of Linker Length on PROTAC Performance
The following table provides an illustrative example of how varying the alkyl chain (Cn) length in an (S,R,S)-Ahpc-CO-Cn-NH2-based PROTAC series can impact key performance metrics.
Table 1: Illustrative Performance Data for a Series of (S,R,S)-Ahpc-Based PROTACs with Varying Alkyl Linker Lengths.
| PROTAC ID | Linker (n atoms) | Target Binding IC50 (nM) | VHL Binding IC50 (nM) | Ternary Complex Cooperativity (α) | Degradation DC50 (nM) | Max Degradation Dmax (%) |
| PROTAC-C7 | 7 | 45 | 150 | 0.8 | > 1000 | < 10 |
| PROTAC-C9 | 9 | 50 | 145 | 2.5 | 75 | 85 |
| PROTAC-C11 | 11 | 52 | 155 | 15.2 | 10 | > 95 |
| PROTAC-C13 | 13 | 48 | 160 | 4.1 | 120 | 70 |
Note: This data is for illustrative purposes only. DC50 is the concentration for 50% degradation; Dmax is the maximum degradation achieved. Cooperativity (α) is a measure of the ternary complex stability. As the data indicates, a clear "sweet spot" for linker length often emerges, in this case, an 11-atom linker, which shows the highest cooperativity and most potent degradation.[2]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[10]
Caption: A rational workflow for PROTAC linker selection and optimization.[10]
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[10]
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7, MDA-MB-231) in 6-well plates at an appropriate density to reach ~70-80% confluency on the day of treatment.[9] Allow cells to attach overnight. The next day, treat the cells with a serial dilution of each PROTAC linker variant for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[10]
-
Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration of each sample using a BCA assay.[10]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[4] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[4] The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Data Analysis: Develop the blot using an ECL substrate and image the chemiluminescence.[8] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[8]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique used to measure binding affinities and kinetics, providing insight into ternary complex formation and cooperativity.[4]
-
Chip Preparation: Immobilize a high-affinity binding partner (e.g., the VHL-ElonginB-ElonginC complex) onto the surface of a sensor chip (e.g., CM5) via amine coupling.[10]
-
Binary Interaction Analysis: To measure the binary affinity of the PROTAC for VHL, flow a solution of the PROTAC over the chip surface at various concentrations. To measure the binary affinity for the target protein, immobilize the target protein and flow the PROTAC over the surface.[10]
-
Ternary Complex Analysis: To assess ternary complex formation, pre-incubate a fixed, saturating concentration of the PROTAC with varying concentrations of the target protein. Flow this pre-incubated mixture over the VHL-immobilized surface.[10] A successful ternary complex formation will result in a significant increase in the SPR signal compared to the binding of the PROTAC alone.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (ka, kd) and the dissociation constant (KD). Calculate the cooperativity factor (α) by comparing the binding affinity of the target protein to the VHL-PROTAC binary complex versus its affinity for VHL in the absence of the PROTAC. An α > 1 indicates positive cooperativity.
Protocol 3: Cellular Ubiquitination Assay (Co-Immunoprecipitation)
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitination of the target protein.[8]
-
Cell Treatment: Plate cells and allow them to attach. Treat the cells with the optimal concentration of your PROTAC (or a vehicle control) for a shorter time period (e.g., 2-4 hours). Crucially, co-treat with a proteasome inhibitor like MG132 (10 µM) for the duration of the experiment to allow ubiquitinated proteins to accumulate.[8]
-
Cell Lysis: Wash cells with cold PBS and lyse them under denaturing conditions (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.[8] Boil and sonicate the lysates to ensure complete denaturation.
-
Immunoprecipitation (IP): Dilute the lysate at least 10-fold with a non-denaturing buffer to reduce the SDS concentration. Add a specific antibody against your target protein and incubate overnight at 4°C. The next day, add Protein A/G magnetic beads to pull down the antibody-protein complexes.[4]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins.[4] Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting. Probe one membrane with an antibody against the target protein to confirm successful IP and another membrane with an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder pattern indicative of poly-ubiquitination.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
addressing off-target effects of (S,R,S)-Ahpc-CO-C9-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of PROTACs utilizing the (S,R,S)-Ahpc-CO-C9-NH2 E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a pre-synthesized chemical moiety used in the construction of Proteolysis Targeting Chimeras (PROTACs). It consists of:
-
(S,R,S)-Ahpc: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
CO-C9-NH2: A 9-carbon alkyl linker with a terminal amine group, which allows for covalent attachment to a warhead that binds to the protein of interest (POI).
Its role is to recruit the VHL E3 ligase to the POI, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
Q2: What are the potential sources of off-target effects for a PROTAC using this building block?
A2: Off-target effects can arise from several factors:
-
Warhead Promiscuity: The ligand for your protein of interest (the "warhead") may have affinity for other proteins, leading to their unintended degradation.[1]
-
E3 Ligase Neosubstrates: The formation of the ternary complex (POI-PROTAC-E3 ligase) can sometimes lead to the degradation of proteins that are not the intended target but are recognized by the E3 ligase in this new context.
-
Linker-Mediated Interactions: The C9 alkyl linker, while primarily for spacing, could contribute to non-specific hydrophobic interactions, potentially influencing the stability of off-target ternary complexes.
-
Intrinsic Activity of Components: In some cases, the E3 ligase ligand itself can have biological activity. For instance, pomalidomide-based PROTACs have been shown to degrade zinc-finger proteins independently of the targeted protein.[2]
Q3: How can I experimentally identify off-target effects of my this compound-based PROTAC?
A3: A comprehensive approach is recommended to identify off-target effects, with global proteomics being the primary method.[2] The general workflow involves:
-
Global Proteomics: Utilize quantitative mass spectrometry (MS)-based proteomics to compare protein abundance in cells treated with your PROTAC versus control-treated cells.[3]
-
Transcriptomics: Perform RNA-sequencing to confirm that changes in protein levels are due to degradation and not transcriptional regulation.[2]
-
Cell-Based Assays: Validate potential off-targets identified through proteomics using orthogonal methods like Western blotting.[2]
-
Target Engagement Assays: Confirm that your PROTAC engages with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA).[1][4]
Troubleshooting Guide
Problem 1: My global proteomics data shows significant downregulation of several proteins besides my intended target.
-
Possible Cause A: Promiscuous Warhead. Your target-binding ligand may not be as selective as initially thought.
-
Solution:
-
Confirm Target Engagement: Use a target engagement assay like CETSA to verify that your PROTAC binds to the identified off-targets in cells.[1]
-
Structure-Activity Relationship (SAR): If the warhead is the source of off-targets, consider synthesizing analogs of the warhead with modifications designed to improve selectivity.
-
Negative Control: Treat cells with the warhead molecule alone (not conjugated to the linker and E3 ligase ligand) to see if it inhibits the function or expression of the off-target proteins.
-
-
-
Possible Cause B: Formation of Stable Off-Target Ternary Complexes. The specific conformation of your PROTAC may promote the formation of stable and productive ternary complexes with unintended proteins.
-
Solution:
-
Modify the Linker: The length and composition of the linker can significantly impact ternary complex formation and stability. Synthesize PROTACs with different linker lengths (e.g., shorter or longer alkyl chains, or PEG-based linkers) to alter the geometry of the ternary complex and potentially destabilize off-target interactions.[5]
-
Change the E3 Ligase: If modifying the linker is not successful, consider synthesizing a new PROTAC that utilizes a different E3 ligase, such as Cereblon (CRBN). The different protein-protein interaction surfaces may abrogate the off-target degradation.
-
-
Problem 2: I'm observing cell toxicity at concentrations required for target degradation.
-
Possible Cause A: On-Target Toxicity. Degradation of your intended target may be inherently toxic to the cells.
-
Solution:
-
Titrate PROTAC Concentration: Determine the minimal concentration of your PROTAC that achieves sufficient target degradation while minimizing toxicity.
-
Time-Course Experiment: Assess cell viability at different time points to find a therapeutic window where target degradation occurs before the onset of significant toxicity.
-
-
-
Possible Cause B: Off-Target Toxicity. The observed toxicity may be due to the degradation of an essential off-target protein.
-
Solution:
-
Identify Off-Targets: Perform global proteomics at a toxic and a non-toxic concentration of your PROTAC to identify off-targets that correlate with the toxic phenotype.
-
Validate Off-Target Role: Use techniques like siRNA or CRISPR to knockdown the identified off-targets and see if it phenocopies the toxicity observed with your PROTAC.
-
Redesign PROTAC: If a specific off-target is responsible for the toxicity, apply the strategies in "Problem 1" to design a more selective PROTAC.
-
-
Problem 3: My Western blot results for a potential off-target do not match my proteomics data.
-
Possible Cause A: Antibody Quality. The antibody used for Western blotting may not be specific or sensitive enough.
-
Solution:
-
Validate Antibody: Confirm the specificity of your primary antibody using positive and negative controls (e.g., knockout/knockdown cell lines if available).
-
Use a Different Antibody: Test a different antibody raised against a distinct epitope of the off-target protein.
-
-
-
Possible Cause B: Differences in Assay Sensitivity. Quantitative mass spectrometry is often more sensitive and quantitative than Western blotting.
-
Solution:
-
Trust the Proteomics Data as a Guide: Use the proteomics data to guide your validation efforts but rely on multiple validation methods for confirmation.
-
Quantitative Western Blotting: If possible, use fluorescent secondary antibodies and an appropriate imaging system to perform more quantitative Western blot analysis.
-
-
Data Presentation
Below is a hypothetical example of how to present quantitative proteomics data to identify potential off-targets. In a real experiment, data for thousands of proteins would be generated.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | TGT | -2.5 | 0.0001 | No (On-Target) |
| Off-Target 1 | OT1 | -1.8 | 0.005 | Yes |
| Off-Target 2 | OT2 | -1.2 | 0.01 | Yes |
| Non-Target 1 | NT1 | -0.1 | 0.85 | No |
| Non-Target 2 | NT2 | 0.05 | 0.92 | No |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value suggests potential degradation. Further validation is required to confirm these as true off-targets.
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with your this compound-based PROTAC at an effective concentration.
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Negative control PROTAC (e.g., an epimer that does not bind VHL).
-
-
Incubate for a duration sufficient to induce degradation of the target protein (e.g., 12-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm if a PROTAC binds to a potential off-target protein in intact cells.
-
Cell Treatment:
-
Culture cells and treat with your PROTAC or vehicle control for a short duration (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge at high speed to pellet precipitated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the potential off-target protein remaining in the soluble fraction by Western blot. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Experimental workflow for identifying and addressing off-target effects.
Caption: A decision tree for troubleshooting unexpected PROTAC phenotypes.
References
stability of (S,R,S)-Ahpc-CO-C9-NH2 in DMSO and cell media
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice regarding the stability of the PROTAC building block, (S,R,S)-Ahpc-CO-C9-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a chemical building block used in the development of targeted protein degraders, specifically PROTACs (Proteolysis Targeting Chimeras).[1][2] It contains a ligand for the von Hippel-Lindau (VHL) E3 ligase and a linker with a terminal amine group, which allows for conjugation to a target protein ligand.[1][3][4][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: For the solid compound, storage at -20°C in a sealed container away from moisture and light is recommended.[4] When dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[4][7]
Q3: Why is it critical to assess the stability of this compound in experimental media?
Q4: Does the presence of water in DMSO affect compound stability?
A4: Yes, increased water content in DMSO can promote the degradation of susceptible compounds.[8] However, studies have shown that a majority of compounds remain stable in a DMSO/water (90/10) mixture for extended periods at 4°C.[9] For maximum stability, using anhydrous DMSO is recommended for preparing initial stock solutions.[8]
Q5: My compound is precipitating when I dilute my DMSO stock into aqueous cell media. How can I prevent this?
A5: This is a common issue when a compound is much less soluble in aqueous solutions than in DMSO. To prevent precipitation, you can try making intermediate serial dilutions in DMSO first to lower the concentration before adding the final diluted sample to your aqueous medium. Ensure the final concentration of DMSO in your cell media is low, typically less than 0.1%, to avoid solvent-induced artifacts.[8]
Compound Stability Data Summary
While specific stability data for this compound is not publicly available, the following table provides an example of how data from a typical stability experiment in cell culture media would be presented. Researchers must determine this data experimentally for their specific conditions.
| Time Point | % Compound Remaining (Media without Serum) | % Compound Remaining (Media + 10% FBS) |
| 0 hours | 100% | 100% |
| 2 hours | 98.2% | 94.5% |
| 8 hours | 95.6% | 85.1% |
| 24 hours | 91.3% | 68.7% |
| 48 hours | 85.4% | 45.2% |
Caption: Example data from a stability assessment of a hypothetical compound in cell culture media (e.g., DMEM) at 37°C, analyzed by LC-MS. The presence of Fetal Bovine Serum (FBS) often accelerates degradation due to enzymatic activity.
Experimental Protocols
Protocol 1: Stability Assessment in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO under various storage conditions.
-
Preparation of Stock Solution: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.[8]
-
Aliquoting: Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[8]
-
Storage: Store aliquots under the conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
Sample Collection: Collect a sample for analysis at designated time points (e.g., 0, 1 week, 1 month, 3 months). The T=0 sample should be analyzed immediately after preparation.[8]
-
Analysis: Analyze the concentration and purity of the compound using a validated analytical method like HPLC or LC-MS/MS.[8]
-
Calculation: Determine the percentage of the compound remaining by comparing the analytical signal (e.g., peak area) at each time point to the T=0 sample.
Protocol 2: Stability Assessment in Cell Culture Media
This protocol provides a framework for determining compound stability in a specific cell culture medium.[7][8]
-
Prepare Solutions:
-
Incubation:
-
Spike the pre-warmed medium with the DMSO stock to achieve the final working concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤0.1%.[7]
-
Add 1 mL of this working solution to triplicate wells of a 24-well plate.[7]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[7]
-
-
Sample Collection:
-
Collect aliquots (e.g., 100 µL) at designated time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample should be collected immediately after preparation.[7]
-
-
Sample Quenching & Extraction:
-
Immediately stop potential degradation by adding the 100 µL aliquot to 200 µL of ice-cold acetonitrile (B52724) containing an internal standard. This precipitates proteins and extracts the compound.[7]
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[7]
-
-
Analysis:
Visual Guides and Workflows
Caption: Workflow for assessing the stability of this compound in cell media.
Caption: A logical workflow for troubleshooting common issues in stability experiments.
References
- 1. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. von Hippel-Lindau (VHL) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Hook Effect with (S,R,S)-Ahpc-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome the "hook effect" when working with PROTACs utilizing the (S,R,S)-Ahpc scaffold for von Hippel-Lindau (VHL) E3 ligase recruitment.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This results in a characteristic bell-shaped curve, which can be misleading if not properly characterized. At excessively high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.
Q2: Why is the linker, such as a -CO-C9-NH2 chain, important in a PROTAC like (S,R,S)-Ahpc-CO-C9-NH2?
A2: The linker is a critical component of a PROTAC that connects the target-binding warhead to the E3 ligase ligand. Its length, composition, and attachment points significantly influence the PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex. The linker's flexibility and length, in this case a 9-carbon alkyl chain, are crucial for achieving an optimal conformation that facilitates the interaction between the target protein and the E3 ligase.
Q3: How can I determine if the decreased degradation I'm observing at high concentrations is due to the hook effect or another issue like cytotoxicity?
A3: To differentiate the hook effect from cytotoxicity, you should perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your degradation experiment, using the same PROTAC concentrations and incubation times. If cell viability remains high at concentrations where you observe decreased degradation, the hook effect is the likely cause. A significant drop in viability would suggest that cytotoxicity is a contributing factor.
Q4: What are the key parameters to report from a PROTAC degradation experiment?
A4: The two most important parameters to report are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved). It is also good practice to report the concentration at which the hook effect begins to be observed, if applicable.
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment with a broader range of PROTAC concentrations, including several points at the higher end where the effect is seen. This will help to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For subsequent experiments, use concentrations at or near this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like co-immunoprecipitation (Co-IP) or NanoBRET to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help to correlate the reduction in degradation with a decrease in ternary complex formation.
-
Problem 2: I am not observing any degradation at any of the concentrations I've tested.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: It's possible your initial concentrations were too high and fell entirely within the hook effect region, or were too low to induce degradation. Test a very broad range of concentrations (e.g., from picomolar to high micromolar).
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein and the recruited E3 ligase (VHL in this case).
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.
-
Confirm Target Engagement: Use an assay like a cellular thermal shift assay (CETSA) to confirm that your PROTAC is engaging with the target protein in cells.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Incubation Time |
| DC50 | 77 nM | Jurkat | 5 hours |
| Dmax | 99% | Jurkat | 5 hours |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.
1. Cell Seeding and Treatment:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.
- Include a vehicle-only control (e.g., DMSO).
- Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 2, 4, 8, 16, or 24 hours).
2. Cell Lysis and Protein Quantification:
- After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
- Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) and scraping the cells.
- Incubate the lysate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples.
- Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the target protein band to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the Target-PROTAC-E3 ligase ternary complex in cells.
1. Cell Treatment and Lysis:
- Treat cells with the desired concentrations of the PROTAC or vehicle. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.
- Lyse the cells using a non-denaturing Co-IP lysis buffer.
2. Immunoprecipitation:
- Pre-clear the cell lysate by incubating with protein A/G beads.
- Incubate the pre-cleared lysate with an antibody against the target protein (or a tag on the protein) to form an antibody-antigen complex.
- Add protein A/G beads to capture the antibody-antigen complex.
3. Washing and Elution:
- Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
- Elute the protein complexes from the beads.
4. Western Blot Analysis:
- Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase (VHL). The presence of VHL in the sample immunoprecipitated with the target protein antibody indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for an (S,R,S)-Ahpc-based PROTAC.
Caption: Ternary vs. binary complex formation in the hook effect.
Caption: Experimental workflow for Western Blot analysis.
Technical Support Center: Synthesis of PROTACs with (S,R,S)-Ahpc-CO-C9-NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating the (S,R,S)-Ahpc-CO-C9-NH2 linker.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of PROTACs featuring the this compound linker.
| Problem | Potential Cause | Suggested Solution |
| Low Yield During Amide Coupling | Inefficient activation of the carboxylic acid: Standard coupling reagents may not be optimal for this specific substrate combination. | - Use a stronger coupling agent such as HATU or HOBt in the presence of a non-nucleophilic base like DIPEA. - Ensure all reagents are anhydrous, as water can quench the activated species. - Monitor the reaction progress by LC-MS to determine the optimal reaction time.[1] |
| Steric hindrance: The bulky nature of the (S,R,S)-Ahpc moiety or the target protein ligand may hinder the coupling reaction. | - Increase the reaction temperature slightly (e.g., to room temperature or 30-40 °C), but monitor for side product formation. - Use a linker with a longer spacer arm if steric hindrance is a persistent issue. | |
| Difficult Purification of the Final PROTAC | Hydrophobicity of the C9 alkyl chain: The long alkyl chain significantly increases the lipophilicity of the PROTAC, leading to poor solubility in common chromatography solvents and potential aggregation. | - Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying hydrophobic molecules.[2][3] Use a C18 column with a gradient of acetonitrile (B52724) or methanol (B129727) in water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[2] - Solvent choice: For initial purification by flash chromatography, consider using a less polar solvent system. - Solubilizing agents: If the compound crashes out during purification, try dissolving the crude material in a small amount of DMSO before loading it onto the column. |
| Poor Aqueous Solubility of the Final PROTAC | High lipophilicity: The combination of the (S,R,S)-Ahpc, the C9 alkyl chain, and a potentially hydrophobic target ligand results in a molecule with low water solubility. | - Formulation strategies: For biological assays, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[4] - Use of co-solvents and excipients: The inclusion of agents like PEG300, Tween-80, or SBE-β-CD can significantly improve solubility in aqueous media for in vivo studies.[5] - pH adjustment: Depending on the pKa of the target ligand, adjusting the pH of the buffer may improve solubility.[4] |
| Inconsistent Biological Activity | "Hook Effect": At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, leading to reduced degradation. | - Perform a wide dose-response experiment to identify the optimal concentration range for target degradation. |
| Poor cell permeability: Despite the hydrophobicity of the linker, the overall size and properties of the PROTAC may limit its ability to cross cell membranes. | - While alkyl linkers can enhance membrane permeability, this is not guaranteed.[6] If permeability is an issue, consider alternative linker chemistries, such as those incorporating PEG units to balance hydrophilicity and lipophilicity.[4] | |
| Unfavorable ternary complex formation: The length and rigidity of the C9 linker may not be optimal for inducing a productive interaction between the target protein and the VHL E3 ligase. | - The linker is a critical determinant of ternary complex stability and geometry.[7] If the C9 linker is not effective, it may be necessary to synthesize a library of PROTACs with varying linker lengths and compositions to identify an optimal degrader.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a chemical building block used in the synthesis of PROTACs. It consists of three parts:
-
(S,R,S)-Ahpc: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
-
-CO-: A carbonyl group that is part of an amide bond.
-
-C9-NH2: A nine-carbon alkyl chain linker with a terminal amine group. This linker connects the VHL ligand to a ligand for the protein of interest (POI). The terminal amine allows for coupling to a carboxylic acid on the POI ligand.
Q2: Why use a C9 alkyl linker instead of a more common PEG linker?
A2: Alkyl linkers are often used to increase the hydrophobicity of a PROTAC, which can potentially improve its cell membrane permeability.[6] They are also synthetically straightforward to incorporate. However, this increased hydrophobicity can lead to challenges with aqueous solubility and purification.[8][9] The choice between an alkyl and a PEG linker is often empirical and depends on the specific properties of the target ligand and the desired overall physicochemical properties of the PROTAC.
Q3: What are the key analytical techniques for characterizing my final PROTAC?
A3: The identity and purity of your synthesized PROTAC should be confirmed by a combination of techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Q4: How does the length of the alkyl linker impact PROTAC efficacy?
A4: The length of the linker is a critical parameter for PROTAC activity. An optimal linker length is required to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7] A linker that is too short may cause steric clashes, preventing the complex from forming, while a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.[7] Therefore, it is often necessary to synthesize and test a series of PROTACs with different linker lengths to identify the most potent degrader.
Quantitative Data Summary
The following table presents hypothetical data illustrating the impact of linker length on the efficacy of a VHL-recruiting PROTAC targeting a hypothetical protein. This data is for illustrative purposes and actual results will vary depending on the specific target and ligand.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound 1 | Alkyl | 6 | 500 | 75 |
| Compound 2 | Alkyl | 9 | 150 | 90 |
| Compound 3 | Alkyl | 12 | 300 | 80 |
| Compound 4 | PEG | 9 | 200 | 85 |
*DC50: Concentration at which 50% of the target protein is degraded. *Dmax: Maximum percentage of target protein degradation observed.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for coupling the (S,R,S)-Ahpc-CO-C9-acid to a target protein ligand containing a primary or secondary amine.
Materials:
-
(S,R,S)-Ahpc-CO-C9-acid
-
Target protein ligand with an amine handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate (B1210297), methanol, acetonitrile)
-
Water with 0.1% TFA (for HPLC)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1.0 eq) and (S,R,S)-Ahpc-CO-C9-acid (1.1 eq) in anhydrous DMF.
-
Addition of Reagents: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to yield the final PROTAC.
Protocol 2: Characterization of the Final PROTAC
-
Mass Spectrometry: Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the expected molecular weight.
-
NMR Spectroscopy: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquire 1H and 13C NMR spectra to confirm the structure.
-
Purity Analysis: Dissolve a small amount of the final product in a suitable solvent and analyze by analytical reverse-phase HPLC with UV detection to determine the purity (typically >95%).
Visualizations
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.
Caption: The mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S,R,S)-Ahpc-CO-C9-NH2 PROTAC Experiments
Welcome to the technical support center for researchers utilizing (S,R,S)-Ahpc-CO-C9-NH2 PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize non-specific binding and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound moiety in my PROTAC?
The this compound component of your PROTAC is a linker incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This moiety is crucial for hijacking the cell's ubiquitin-proteasome system to induce the degradation of your target protein. The C9 alkyl chain serves as a linker to connect the VHL ligand to the ligand for your protein of interest (POI). The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficacy and selectivity of your PROTAC.
Q2: I am observing high background or non-specific binding in my experiments. What are the likely causes and solutions?
High background or non-specific binding can arise from several factors. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution |
| PROTAC Concentration Too High | High concentrations can lead to the "hook effect," where binary complexes (PROTAC-POI or PROTAC-E3 ligase) are favored over the productive ternary complex. Perform a dose-response experiment over a wide concentration range (e.g., low nanomolar to high micromolar) to identify the optimal concentration for target degradation and to avoid the hook effect. |
| Suboptimal Linker | The C9 linker may not be optimal for your specific target, leading to unstable ternary complex formation or off-target interactions. Consider synthesizing and testing PROTACs with varying linker lengths and compositions (e.g., PEG linkers to improve solubility). |
| Warhead Specificity | The ligand for your protein of interest (warhead) may have off-target affinities. If possible, utilize a more selective warhead for your POI. |
| Experimental Conditions | Non-specific binding can be exacerbated by issues in your experimental setup. Ensure proper blocking steps in Western blotting and include appropriate controls in all experiments (e.g., negative control PROTAC, IgG controls for immunoprecipitation). |
Q3: My PROTAC is not inducing degradation of the target protein. What should I investigate?
Lack of target degradation is a common issue. The following workflow can help you diagnose the problem:
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Co-Immunoprecipitation (Co-IP)
Symptoms:
-
Multiple bands in your Western blot lanes.
-
Target protein is pulled down in the IgG control lane.
-
High background signal across the membrane.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Pre-clearing | Pre-clearing the cell lysate with Protein A/G beads before adding the primary antibody can reduce proteins that non-specifically bind to the beads.[1] |
| Inadequate Washing | Increase the number of wash steps (from 3 to 4-5) and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). |
| Antibody Issues | The primary antibody may have cross-reactivity. Validate your antibody using positive and negative controls. Use a fresh aliquot of antibody. |
| Cell Lysis Conditions | Lysis buffer composition can influence non-specific interactions. Optimize the salt and detergent concentrations in your lysis buffer. |
Issue 2: The "Hook Effect"
Symptoms:
-
Decreased target protein degradation at higher PROTAC concentrations, resulting in a bell-shaped dose-response curve.
Possible Causes & Solutions:
| Cause | Solution |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. |
| Experimental Design | Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect. Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation. |
| PROTAC Design | Design PROTACs that promote positive cooperativity in ternary complex formation. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect. |
| Biophysical Confirmation | Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations. This can help you understand the relationship between ternary complex formation and the observed degradation profile. |
Quantitative Data Summary
The efficacy of PROTACs is highly dependent on the linker connecting the target protein ligand and the E3 ligase ligand. Below are examples of how linker length and composition can impact degradation efficiency.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase Recruited | Linker Composition | DC50 | Dmax | Cell Line |
| MZ1 | VHL | PEG | 8 nM | >90% | H661 (Lung Cancer) |
| dBET1 | CRBN | Alkyl | ~430 nM | >90% | MV4;11 (AML) |
| ARV-825 | CRBN | PEG | <1 nM | >95% | Burkitt's Lymphoma Cells |
| QCA570 | CRBN | PEG/Alkyl | ~1 nM | >95% | Bladder Cancer Cells |
Data synthesized from published literature. This table is for illustrative purposes; actual results will vary.[2]
Table 2: Comparative Analysis of Linker Composition in BTK PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | 8-atom PEG | >1000 | <20 | MOLM-14 |
| Compound B | 12-atom PEG | 15 | >90 | MOLM-14 |
| Compound C | 16-atom PEG | 5 | >95 | MOLM-14 |
This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Detect Ternary Complex Formation
This protocol describes the co-immunoprecipitation of a target protein with the VHL E3 ligase in the presence of an (S,R,S)-Ahpc-based PROTAC.
Materials:
-
Cells expressing the target protein and VHL.
-
This compound PROTAC.
-
DMSO (vehicle control).
-
Negative control PROTAC (optional).
-
Non-denaturing lysis buffer.
-
Wash buffer.
-
Anti-VHL antibody.
-
Normal rabbit IgG.
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies against the target protein and VHL.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration and a vehicle control (DMSO) for the optimal duration.
-
Cell Lysis: Lyse the cells in ice-cold non-denaturing lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.[1]
-
Pre-clearing: Pre-clear the lysates with Protein A/G agarose beads to reduce non-specific binding.[1]
-
Immunoprecipitation: Incubate the pre-cleared lysates with anti-VHL antibody or normal rabbit IgG overnight at 4°C.[1]
-
Capture Immune Complexes: Add Protein A/G agarose beads to capture the antibody-protein complexes.[1]
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[1]
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against your target protein and VHL.[1]
Caption: Experimental workflow for Co-Immunoprecipitation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that your PROTAC is binding to its intended target in a cellular context.
Materials:
-
Cells expressing the target protein.
-
This compound PROTAC.
-
DMSO (vehicle control).
-
PCR plates.
-
Lysis buffer.
-
Reagents for protein quantification and Western blotting or other detection methods.
Procedure:
-
Compound Treatment: Treat cells with the PROTAC or DMSO in PCR plates and incubate at 37°C.[3]
-
Heat Challenge: Subject the PCR plates to a range of temperatures in a PCR machine to induce thermal denaturation of proteins.[3]
-
Cell Lysis: Lyse the cells to release the soluble proteins.[3]
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the aggregated fraction.
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant using Western blotting, ELISA, or other sensitive detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Protocol 3: Global Proteomics for Off-Target Identification
Quantitative mass spectrometry-based proteomics can provide an unbiased view of your PROTAC's selectivity.
Materials:
-
Cell line of interest.
-
This compound PROTAC.
-
Vehicle control (DMSO).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS instrumentation.
-
Data analysis software (e.g., MaxQuant, Spectronaut).
Procedure:
-
Cell Culture and Treatment: Treat cells with your PROTAC at an optimal concentration and a vehicle control.[4]
-
Cell Lysis and Protein Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides.[4]
-
LC-MS/MS Analysis: Analyze the peptide samples using high-resolution mass spectrometry.[4]
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.[4]
Caption: Workflow for off-target identification using global proteomics.
By following these guidelines and protocols, researchers can more effectively troubleshoot their experiments, minimize non-specific binding, and confidently assess the performance of their this compound PROTACs.
References
Technical Support Center: Refining Purification Methods for (S,R,S)-Ahpc-CO-C9-NH2 Conjugates
Welcome to the technical support center for the purification of (S,R,S)-Ahpc-CO-C9-NH2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of these molecules.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound conjugates.
| Symptom | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Inefficient removal of synthesis-related impurities such as deletion or truncated sequences.[1][2][3][4] | Optimize the HPLC gradient to achieve better separation of the target conjugate from closely eluting impurities. A shallower gradient is often effective.[5] Consider using a different stationary phase or mobile phase additives to alter selectivity. |
| Presence of incompletely deprotected peptide conjugates.[6][7] | Ensure complete deprotection during synthesis. If present in the crude product, consider a pre-purification step using a different chromatographic method, such as ion-exchange chromatography, if the protecting groups alter the charge of the molecule. | |
| Aggregation of the conjugate.[2] | Modify the mobile phase composition by adding organic modifiers or chaotropic agents to disrupt aggregates. Size-exclusion chromatography (SEC) can be employed to separate aggregates from the monomeric conjugate.[8] | |
| Low Yield After Purification | Poor solubility of the conjugate in the loading or mobile phase. | Test the solubility of the crude product in various solvents compatible with your purification method. For RP-HPLC, dissolving the sample in a minimal amount of a strong organic solvent like DMSO before dilution with the mobile phase can be effective.[8] |
| Non-specific binding to the stationary phase or system components.[9] | Passivate the HPLC system with a blank injection of a concentrated standard of the conjugate. Consider using columns with different surface chemistries to minimize secondary interactions. | |
| Suboptimal elution conditions in Solid-Phase Extraction (SPE). | Empirically determine the optimal elution conditions. A stepwise gradient of the organic modifier can help identify the concentration at which the conjugate elutes with high purity and recovery.[10][11] | |
| Broad or Tailing Peaks in HPLC | Secondary ionic interactions between the conjugate and the stationary phase. | Use mobile phase additives like trifluoroacetic acid (TFA) to suppress silanol (B1196071) interactions and improve peak shape.[7] |
| Column overloading. | Reduce the amount of sample injected onto the column. For preparative runs, ensure the loading capacity of the column is not exceeded.[12][13] | |
| High Backpressure in HPLC System | Precipitation of the conjugate at the head of the column.[5] | Filter the sample through a 0.22 µm syringe filter before injection.[8] Ensure the sample is fully dissolved in the injection solvent. |
| Blockage in the HPLC system.[5] | Systematically check for blockages in the tubing, frits, and column. A column wash with a strong solvent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound conjugate samples?
A1: Following solid-phase peptide synthesis (SPPS) and conjugation, the crude product can contain a variety of impurities. These include peptide-related impurities such as truncated and deletion sequences, which arise from incomplete coupling reactions during synthesis.[3][4] You may also find incompletely deprotected conjugates and by-products from the cleavage of protecting groups.[6] Additionally, non-peptide impurities like residual reagents and scavengers can be present.[6]
Q2: What is the recommended primary purification method for this compound conjugates?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptide conjugates like this compound.[6] This technique separates molecules based on their hydrophobicity, which generally provides high resolution for complex peptide mixtures.[6]
Q3: How do I choose the appropriate column and mobile phase for RP-HPLC purification?
A3: For most peptide conjugates, a C18 stationary phase is a good starting point.[6][8] The mobile phases typically consist of an aqueous solution with an ion-pairing agent (e.g., 0.1% TFA) as mobile phase A, and an organic solvent like acetonitrile (B52724) with the same ion-pairing agent as mobile phase B.[8] The choice of column pore size should be appropriate for the size of the conjugate.
Q4: Can Solid-Phase Extraction (SPE) be used for purifying this compound conjugates?
A4: Yes, Solid-Phase Extraction (SPE) can be a valuable tool for sample clean-up and enrichment before a final high-resolution purification step like HPLC.[14][15] It is particularly useful for removing salts and other small molecule impurities.[14] SPE can be performed using C18 cartridges, and elution is typically achieved with a higher concentration of organic solvent.[16]
Q5: Is crystallization a viable purification method for these conjugates?
A5: While challenging for flexible molecules like peptide conjugates, crystallization can be a highly effective purification technique that yields a high-purity solid product.[17][18] However, it requires significant optimization of conditions such as solvent, pH, temperature, and concentration.[17][18] The purity of the peptide should generally be at least 95% before attempting crystallization.[19]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation:
-
Dissolve the crude this compound conjugate in a minimal volume of a strong solvent such as DMSO or DMF.
-
Dilute the dissolved sample with mobile phase A (0.1% TFA in water) to the desired injection concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[8]
-
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A starting point for a linear gradient could be 5% to 65% mobile phase B over 60 minutes. This should be optimized based on the hydrophobicity of the specific conjugate.
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[13]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity.
-
-
Post-Purification:
-
Lyophilize the pooled fractions to obtain the purified conjugate as a powder.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol (B129727) or acetonitrile.
-
Equilibrate the cartridge with 1-2 column volumes of the loading buffer (e.g., 0.1% TFA in water).
-
-
Sample Loading:
-
Dissolve the crude conjugate in the loading buffer.
-
Load the sample onto the conditioned SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of the loading buffer to remove salts and very polar impurities.
-
-
Elution:
-
Elute the conjugate with a suitable solvent containing a higher percentage of organic modifier (e.g., 80% acetonitrile in 0.1% TFA).[12] The exact concentration should be determined empirically to ensure elution of the target molecule while leaving more hydrophobic impurities on the column.
-
-
Analysis:
-
Analyze the eluted fraction by analytical HPLC to confirm the presence and approximate purity of the conjugate.
-
Visualizations
Caption: A typical experimental workflow for the purification of peptide conjugates.
Caption: A logical troubleshooting guide for addressing low purity issues.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. omizzur.com [omizzur.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology | Semantic Scholar [semanticscholar.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. protocols.io [protocols.io]
- 14. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. cambrex.com [cambrex.com]
- 18. cambrex.com [cambrex.com]
- 19. creative-biostructure.com [creative-biostructure.com]
impact of cell line choice on (S,R,S)-Ahpc-CO-C9-NH2 PROTAC efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTACs synthesized with the (S,R,S)-Ahpc-CO-C9-NH2 VHL ligand. Understanding the factors that influence the efficacy of these targeted protein degraders across different cell lines is critical for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a PROTAC?
This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In a PROTAC (Proteolysis Targeting Chimera), this molecule serves as the E3 ligase recruiter. The PROTAC itself is a heterobifunctional molecule, with one end binding to the target protein of interest and the other end, via the this compound moiety, binding to VHL. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: Why does the efficacy of my this compound-based PROTAC vary between different cell lines?
The observed efficacy of a PROTAC can differ significantly across various cell lines due to a combination of factors:
-
E3 Ligase Expression Levels: The abundance of the VHL E3 ligase is a primary determinant of PROTAC efficacy. Cell lines with higher endogenous VHL expression levels are generally more susceptible to VHL-recruiting PROTACs. Conversely, low VHL expression can be a rate-limiting step, leading to reduced degradation of the target protein. It has been observed that VHL-based PROTACs may have a broader range of activity compared to CRBN-based PROTACs, as CRBN can be expressed at low levels or be inactivated in certain cancer cell lines.
-
Target Protein Expression and Turnover: The baseline expression level and the natural synthesis and degradation rate (turnover) of the target protein can influence the observed maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).
-
Cellular Uptake and Efflux: The physicochemical properties of the PROTAC molecule influence its ability to permeate the cell membrane. Differences in cell membrane composition and the expression of drug efflux pumps among cell lines can lead to varying intracellular concentrations of the PROTAC.
-
Off-Target Binding: The PROTAC or its components may interact with other cellular proteins, which can affect its availability to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Troubleshooting Guide
Issue 1: Low or No Target Degradation in a Specific Cell Line
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low VHL Expression | Confirm VHL protein expression levels in your target cell line via Western Blot or qPCR. Compare these levels to a cell line where the PROTAC is known to be effective. If VHL expression is low, consider using a different cell line or exploring alternative E3 ligase recruiters. |
| Poor Cell Permeability | The large size of PROTACs can hinder their entry into cells.[1] To address this, consider modifying the linker to improve its physicochemical properties. You can also perform a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm target engagement within the cell.[1][2] |
| Inefficient Ternary Complex Formation | Successful degradation relies on the stable formation of the Target-PROTAC-VHL complex. If this complex is unstable, degradation will be inefficient. Biophysical assays like TR-FRET or co-immunoprecipitation can be used to assess ternary complex formation. |
| Rapid Protein Synthesis | The cell may be synthesizing new target protein at a rate that counteracts the degradation. A time-course experiment can help identify the optimal treatment duration to observe maximum degradation before new protein synthesis dominates. |
Quantitative Data Presentation
The efficacy of PROTACs is typically measured by their DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. Below are tables summarizing the performance of representative VHL-based PROTACs, ARV-771 and MZ1, which utilize a VHL ligand structurally similar to this compound, in various cancer cell lines.
Table 1: Degradation Performance of VHL-based PROTAC ARV-771 (Target: BET proteins)
| Cell Line | Cancer Type | DC50 | Reference |
| 22Rv1 | Castration-Resistant Prostate Cancer | <1 nM | [3] |
| VCaP | Castration-Resistant Prostate Cancer | <5 nM | [3] |
| HeLa | Cervical Cancer | - | [4] |
| OVCAR-8 | Ovarian Cancer | - | [4] |
| T47D | Breast Cancer | - | [4] |
| HepG2 | Hepatocellular Carcinoma | ~0.1 µM | [5] |
| Hep3B | Hepatocellular Carcinoma | ~0.1 µM | [5] |
Table 2: Degradation Performance of VHL-based PROTAC MZ1 (Target: BRD4)
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| H661 | Lung Cancer | 8 | Not Reported | [6] |
| H838 | Lung Cancer | 23 | Not Reported | [6] |
| HeLa | Cervical Cancer | 2-20 | Not Reported | [6] |
| 22Rv1 | Prostate Cancer | 1.8 | >98 | [6] |
| MV-4-11 | Acute Myeloid Leukemia | 25 | >95 | [6] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.
Materials:
-
Cell culture reagents
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli buffer. Boil the samples and load them onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in an opaque-walled 96-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of this compound-based PROTAC-mediated protein degradation.
Troubleshooting Workflow for Low PROTAC Efficacy
Caption: A stepwise guide for troubleshooting low efficacy of VHL-recruiting PROTACs.
BRD4 Signaling Pathway and PROTAC Intervention
Caption: Impact of a VHL-based PROTAC on the BRD4 signaling pathway in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Engagement of (S,R,S)-Ahpc-CO-C9-NH2-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Among the various classes of PROTACs, those utilizing the (S,R,S)-Ahpc scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase have gained significant traction. This guide provides a comprehensive overview of the validation of target engagement for PROTACs synthesized with the (S,R,S)-Ahpc-CO-C9-NH2 linker conjugate. We present a comparative analysis of their performance with alternative PROTACs, supported by experimental data and detailed protocols for key validation assays.
The PROTAC Mechanism of Action: A Tripartite Alliance for Degradation
This compound-based PROTACs are heterobifunctional molecules designed to orchestrate the degradation of a specific protein of interest (POI). They achieve this by forming a ternary complex, a crucial intermediary, that brings the POI into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cellular environment. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][2]
PROTAC-mediated protein degradation pathway.
Quantitative Performance of (S,R,S)-Ahpc-based PROTACs: A Comparative Look
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, data from closely related (S,R,S)-Ahpc-based PROTACs with varying linker compositions provide valuable insights into their performance.
Below is a comparative summary of VHL-recruiting PROTACs targeting BRD4 and KRAS G12C, key oncogenic drivers. For comparison, data for CRBN-recruiting PROTACs targeting the same proteins are also presented.
Table 1: Comparative Degradation of BRD4
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax (%) | Reference(s) |
| MZ1 | VHL | BRD4 | HeLa | ~100 nM | >90 | [3] |
| ARV-771 | VHL | BRD4 | 22Rv1 (Prostate Cancer) | <5 nM | >95 | [3] |
| dBET1 | CRBN | BRD4 | 22Rv1 (Prostate Cancer) | ~30 nM | >95 | [3] |
| (S,R,S)-Ahpc-PEG8-based | VHL | BRD4 | Not Specified | Potent Degradation | Not Specified | [4] |
Table 2: Comparative Degradation of KRAS G12C
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference(s) |
| LC-2 | VHL | KRAS G12C | NCI-H358 (Lung Cancer) | 0.52 | ~40 | |
| CRBN-based KRAS G12C PROTAC | CRBN | KRAS G12C | NCI-H358 (Lung Cancer) | Not Specified | Less Potent than VHL-based |
Note: The data presented is compiled from different studies and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols for Validating Target Engagement
Accurate and robust validation of target engagement is critical in the development of PROTACs. The following are detailed protocols for key experimental assays.
Western Blotting for Protein Degradation
Western blotting is a cornerstone technique for quantifying the reduction in the levels of the target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Western Blotting Workflow for PROTAC Evaluation.
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor the formation of the ternary complex in real-time.
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase (VHL) fused to HaloTag® (the acceptor).
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET® 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the this compound-based PROTAC.
-
Add the PROTAC dilutions to the cells.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate to the wells.
-
Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Principle of the NanoBRET™ Ternary Complex Assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that directly measures the binding of a PROTAC to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[5][6][7]
Protocol:
-
Cell Treatment:
-
Treat intact cells with the this compound-based PROTAC or vehicle control for a defined period.
-
-
Heat Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Detection:
-
Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA) Workflow.
Signaling Pathways Modulated by (S,R,S)-Ahpc-based PROTACs
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. Understanding these effects is crucial for elucidating the mechanism of action and predicting the therapeutic outcome.
BRD4 Degradation Pathway
BRD4 is a member of the BET family of proteins that plays a critical role in the regulation of gene transcription. Its degradation by PROTACs leads to the downregulation of key oncogenes such as c-MYC, resulting in anti-proliferative effects in cancer cells.
BRD4 degradation and downstream signaling.
Conclusion
The validation of target engagement is a multifaceted process that is essential for the successful development of this compound-based PROTACs. A combination of quantitative cellular degradation assays, such as Western blotting, and biophysical methods, including NanoBRET™ and CETSA, provides a robust framework for characterizing the performance of these novel therapeutic agents. The comparative data presented in this guide, alongside detailed experimental protocols, aims to equip researchers with the necessary tools to objectively evaluate and advance their PROTAC-based drug discovery programs. While direct quantitative data for PROTACs using the specific this compound linker remains to be broadly published, the analysis of closely related analogues provides a strong foundation for predicting their efficacy and guiding future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. researchgate.net [researchgate.net]
- 7. pelagobio.com [pelagobio.com]
A Comparative Guide to VHL Ligands: (S,R,S)-Ahpc-CO-C9-NH2 and VH032 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ligase ligand is a critical determinant of the potency and efficacy of a Proteolysis Targeting Chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently exploited target for PROTAC development. This guide provides an objective comparison of two prominent VHL ligands, (S,R,S)-Ahpc-CO-C9-NH2 and the well-established VH032, offering insights into their performance and the experimental methodologies used for their characterization.
Structural and Binding Affinity Comparison
(S,R,S)-Ahpc serves as the fundamental VHL-binding scaffold for a family of ligands, including VH032. The designation "(S,R,S)" refers to the specific stereochemistry of the Ahpc (amino-hydroxy-phenyl-caproic acid) core, which is essential for high-affinity binding to VHL. VH032 is a well-characterized VHL ligand with a reported binding affinity (Kd) of approximately 185 nM.
This compound is a derivative of this core scaffold, featuring a C9 alkyl linker with a terminal amine group. This functional handle is introduced to facilitate the conjugation of a target protein-binding ligand, thereby forming a heterobifunctional PROTAC. While a specific binding affinity for the this compound conjugate has not been explicitly reported in the reviewed literature, the binding to VHL is primarily dictated by the (S,R,S)-Ahpc core. Therefore, its binding affinity is expected to be in a similar nanomolar range to that of VH032.
The critical interaction of the VHL ligand occurs within a hydrophobic pocket of the VHL protein. The hydroxyproline-like motif of the ligand forms key hydrogen bonds with serine, histidine, and tyrosine residues in the binding site, while the tert-butyl group occupies a hydrophobic sub-pocket.
| Ligand | Core Scaffold | Linker Moiety | Reported VHL Binding Affinity (Kd) |
| VH032 | (S,R,S)-Ahpc | Varies | ~185 nM |
| This compound | (S,R,S)-Ahpc | -CO-(CH2)8-NH2 | Not explicitly reported, but expected to be similar to VH032 |
PROTAC Efficiency: The Impact of the Linker
The linker connecting the VHL ligand to the target protein binder is not merely a spacer but plays a crucial role in the efficacy of the resulting PROTAC. Its length, composition, and attachment point influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
The C9 alkyl linker in this compound provides a flexible and reasonably long tether. Studies on various VH032-based PROTACs have demonstrated that both linker length and composition (e.g., alkyl chains vs. polyethylene (B3416737) glycol [PEG]) significantly impact degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Below is a comparative summary of the performance of different VH032-based PROTACs, highlighting the influence of the linker and the target protein.
| PROTAC | VHL Ligand | Linker Type | Target Protein | DC50 | Dmax |
| PROTAC 1 | VH032-based | PEG | BRD4 | <100 nM | >90% |
| PROTAC 2 | VH032-based | Alkyl | RIPK2 | ~10 nM | ~95% |
| GP262 | VH032 | C8 Alkyl | PI3Kγ / mTOR | 42.23 nM / 45.4 nM | 88.6% / 74.9%[1] |
| Jps016 (tfa) | VHL-based | Not specified | HDAC1 / HDAC3 | 0.55 µM / 0.53 µM | 77% / 66%[2] |
Note: The specific PROTACs listed are examples from the literature and may not directly incorporate the this compound linker. The data illustrates the general performance of VH032-based degraders.
Signaling Pathways and Experimental Workflows
The mechanism of action for a VHL-recruiting PROTAC involves hijacking the cellular ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTACs. Below are detailed methodologies for key experiments.
VHL Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) and kinetics (ka, kd) of the VHL ligand to the VHL protein complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
VHL ligand (this compound or VH032) dissolved in appropriate buffer
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of VBC Complex:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the VBC complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the VBC complex to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a serial dilution of the VHL ligand in running buffer.
-
Inject the ligand solutions over the VBC-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular Target Protein Degradation Assay by Western Blot
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Live-Cell Target Engagement and Degradation using NanoBRET™ and HiBiT Assays
Objective: To measure target engagement and kinetics of protein degradation in real-time within living cells.
Materials:
-
Cell line endogenously expressing the target protein tagged with HiBiT (using CRISPR/Cas9) or transiently expressing a NanoLuc®-target fusion.
-
LgBiT protein (for HiBiT assays)
-
Nano-Glo® Live Cell Substrate
-
PROTAC of interest
-
Luminometer
Protocol (HiBiT Degradation Assay):
-
Cell Preparation:
-
Seed the HiBiT-tagged cell line in a white, opaque multi-well plate.
-
-
Assay Setup:
-
Add the LgBiT protein and Nano-Glo® Live Cell Substrate to the cells.
-
Allow the signal to stabilize.
-
-
PROTAC Treatment and Measurement:
-
Add a serial dilution of the PROTAC to the wells.
-
Measure luminescence kinetically over a desired time course (e.g., 24 hours) using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal at each time point to the signal at time zero.
-
Plot the normalized luminescence against time for each PROTAC concentration to observe degradation kinetics.
-
From endpoint or kinetic data, determine DC50 and Dmax values.
-
Conclusion
Both this compound and VH032 are highly effective VHL ligands for the development of potent PROTACs. The (S,R,S)-Ahpc core ensures strong binding to the VHL E3 ligase. The choice of the linker, such as the C9 alkyl chain in this compound, is a critical parameter that must be empirically optimized for each target protein to achieve optimal degradation efficiency. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different VHL ligand-linker combinations in the pursuit of novel and effective protein degraders.
References
The Critical Role of Negative Control Experiments for (S,R,S)-Ahpc-CO-C9-NH2-based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action is paramount in the validation of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative framework for designing and interpreting negative control experiments for PROTACs synthesized using the (S,R,S)-Ahpc-CO-C9-NH2 E3 ligase ligand-linker conjugate.
A fundamental aspect of rigorous PROTAC characterization is the use of a negative control that is structurally highly similar to the active PROTAC but is deficient in a key aspect of its function. This ensures that the observed degradation of the target protein is a direct consequence of the intended ternary complex formation between the target protein, the PROTAC, and an E3 ligase, and not due to off-target effects or non-specific toxicity.
A well-established strategy for creating a negative control for PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, such as those incorporating the (S,R,S)-Ahpc moiety, is to synthesize a diastereomer with an inverted stereochemistry at the hydroxyproline (B1673980) residue. This modification, resulting in the (S,S,S)-Ahpc configuration, abrogates binding to the VHL E3 ligase, thus rendering the PROTAC incapable of inducing the degradation of the target protein.
This guide will use the well-documented example of the BET degrader ARV-771 and its inactive diastereomer, ARV-766, to illustrate the principles and experimental outcomes of a properly designed negative control experiment. ARV-771 is a potent PROTAC that recruits VHL to degrade BET proteins. Its negative control, ARV-766, is identical in structure except for the stereochemistry of the VHL-binding ligand, which prevents it from engaging the E3 ligase.[1]
Quantitative Comparison of an Active PROTAC and its Negative Control
The following tables summarize the key quantitative data comparing the activity of a VHL-recruiting PROTAC (exemplified by ARV-771) and its corresponding inactive diastereomer negative control (exemplified by ARV-766).
| Compound | Target Protein(s) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-771 | BRD2/3/4 | < 5 | > 90 | 22Rv1 (Prostate Cancer) | [2] |
| ARV-766 | BRD2/3/4 | Inactive | Minimal Degradation | 22Rv1 (Prostate Cancer) | [2] |
Table 1: Comparison of Degradation Potency and Efficacy. DC50 represents the concentration of the compound required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation observed.
| Compound | Downstream Effect | IC50 (nM) | Cell Line | Reference |
| ARV-771 | c-MYC Suppression | < 1 | 22Rv1 (Prostate Cancer) | |
| ARV-766 | c-MYC Suppression | > 1000 | 22Rv1 (Prostate Cancer) |
Table 2: Comparison of Downstream Functional Effects. The suppression of the oncogene c-MYC is a known downstream effect of BET protein degradation.
Experimental Protocols
To validate the mechanism of action of a PROTAC and the inactivity of its negative control, a series of key experiments should be performed.
Western Blot for Target Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1) at a suitable density and allow them to adhere overnight. Treat the cells with a concentration range of the active PROTAC (e.g., ARV-771) and the negative control (e.g., ARV-766) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay
This assay confirms the ability of the active PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.
Protocol (Co-Immunoprecipitation):
-
Cell Treatment: Treat cells with the active PROTAC, the negative control, and a vehicle control. It is often necessary to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and allow for the detection of the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or the target protein, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of the target protein, the E3 ligase, and other components of the complex by Western blotting.
In Vitro Ubiquitination Assay
This assay directly demonstrates that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Protocol:
-
Reaction Setup: In a reaction tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL complex), ubiquitin, ATP, and the purified target protein.
-
PROTAC Addition: Add the active PROTAC, the negative control, or a vehicle control to the respective reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time to allow for the ubiquitination reaction to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein.
-
Detection: The presence of a high molecular weight smear or ladder of bands above the unmodified target protein indicates polyubiquitination.
Visualizing the Mechanism and Workflows
To further clarify the underlying principles, the following diagrams illustrate the PROTAC signaling pathway and the experimental workflows.
Figure 1: Signaling pathway of an active PROTAC versus its inactive negative control.
Figure 2: A logical workflow for the validation of a PROTAC and its negative control.
By employing a well-designed negative control and a comprehensive set of experiments, researchers can confidently establish the on-target, E3 ligase-dependent mechanism of action of their this compound-based PROTACs, a critical step in the development of these novel therapeutics.
References
Assessing the Selectivity of (S,R,S)-Ahpc-CO-C9-NH2-based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The selectivity of these bifunctional molecules is paramount to their safety and efficacy. This guide provides a comprehensive comparison of the selectivity of degraders based on the (S,R,S)-Ahpc-CO-C9-NH2 E3 ligase ligand-linker conjugate, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will explore its performance in relation to other degrader technologies, supported by experimental data and detailed protocols.
Introduction to this compound-based Degraders
The this compound moiety is a key building block for constructing VHL-recruiting PROTACs. It consists of the (S,R,S)-Ahpc (aminohydroxy-phenyl-caproic acid) derivative, a potent VHL ligand, connected to a 9-carbon alkyl (C9) linker with a terminal amine group for conjugation to a target protein binder. The choice of the E3 ligase ligand and the linker are critical determinants of a PROTAC's selectivity and overall performance. VHL-based degraders are known for their distinct selectivity profiles compared to those recruiting other E3 ligases like Cereblon (CRBN).[1][2]
Comparative Performance Analysis
The selectivity of a PROTAC is not solely determined by the binding affinity of its "warhead" to the target protein but is also significantly influenced by the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The linker plays a crucial role in orienting the two proteins for efficient ubiquitination.
VHL vs. CRBN-based Degraders: A Selectivity Overview
VHL and CRBN are the two most utilized E3 ligases in PROTAC design.[4] They exhibit different substrate specificities and cellular localizations, which can be leveraged to achieve desired selectivity.
-
VHL-based Degraders : Generally, VHL ligands are larger and more peptidic in nature.[2] This can sometimes pose challenges for cell permeability but can also lead to more specific interactions within the ternary complex.[5]
-
CRBN-based Degraders : CRBN ligands, like thalidomide (B1683933) and its analogs, are smaller and often possess better drug-like properties.[2] However, they can sometimes exhibit off-target effects due to the promiscuity of CRBN's natural substrate recognition.[1]
The choice between VHL and CRBN recruitment can therefore have a profound impact on the off-target profile of a degrader.
Impact of Linker Composition on Selectivity
The linker connecting the VHL ligand and the warhead is a key determinant of selectivity. Both the length and the chemical nature of the linker influence the geometry of the ternary complex.
-
Alkyl Linkers : Long alkyl chains, such as the C9 linker in this compound, provide flexibility, which can be advantageous for the formation of a stable ternary complex.[6][7]
-
PEG Linkers : Polyethylene glycol (PEG) linkers are more hydrophilic and can improve the solubility and pharmacokinetic properties of a PROTAC. However, in some cases, the incorporation of oxygen atoms in place of CH2 groups has been shown to inhibit PROTAC activity.[7]
The optimal linker is target-dependent and must be empirically determined.
Quantitative Data Presentation
The following tables summarize key quantitative data for assessing the performance of PROTACs.
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Representative VHL-based Degraders
| Degrader/Target | E3 Ligase Ligand | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| GP262 (PI3Kα/mTOR) | VH032 | C8 Alkyl | MDA-MB-231 | 42.23 - 227.4 | 71.3 - 88.6 | [6] |
| MZ1 (BRD4) | VH032 | PEG | 22Rv1 | 25 | >95 | [8] |
| ARV-771 (BRD4) | VH032 | Not specified | 22Rv1 | 1.8 | >95 | [8] |
| Compound 9 (HDAC3) | VHL ligand | Alkyl | HCT116 | 530 | Not specified | [9] |
Note: DC₅₀ is the concentration of the degrader required to achieve 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation.
Table 2: Comparative Selectivity of a VHL-based Degrader with a Long Alkyl Linker (GP262)
This table presents a selection of significantly downregulated proteins (potential off-targets) identified by DIA proteomics upon treatment of MDA-MB-231 cells with 1 µM of GP262 (a VH032-based degrader with a C8 alkyl linker) for 20 hours.[6]
| Protein | Fold Change | p-value |
| PIK3CA (Target) | -2.8 | <0.05 |
| MTOR (Target) | -2.5 | <0.05 |
| Protein A | -1.8 | <0.05 |
| Protein B | -1.5 | <0.05 |
| Protein C | -1.3 | >0.05 |
This data is illustrative and based on the published study of GP262. A full list of off-targets would be more extensive. The selectivity of a degrader is considered high if few proteins besides the intended target are significantly degraded.
Experimental Protocols
Accurate assessment of a degrader's selectivity relies on robust experimental methodologies.
Protocol 1: Determination of DC₅₀ and Dₘₐₓ by Western Blot
This protocol describes the quantification of target protein degradation following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
- Treat cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. Western Blotting:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Plot the percentage of protein degradation relative to the vehicle control against the log of the PROTAC concentration.
- Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Global Proteomics for Selectivity Profiling using TMT-based Mass Spectrometry
This protocol outlines a general workflow for identifying off-target effects of a PROTAC.
1. Sample Preparation:
- Culture and treat cells with the PROTAC at a concentration around its DC₅₀ and a vehicle control for a specified time (e.g., 6-24 hours).
- Harvest and lyse the cells.
- Quantify the protein concentration in each lysate.
2. Protein Digestion and TMT Labeling:
- Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
- Label the resulting peptides with Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol. Each condition (e.g., control, different PROTAC concentrations) is labeled with a unique TMT tag.
- Combine the labeled peptide samples.
3. Mass Spectrometry Analysis:
- Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
- Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
4. Data Analysis:
- Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
- Identify and quantify the relative abundance of thousands of proteins across the different conditions.
- Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
- Downregulated proteins are potential off-targets of the degrader.
Mandatory Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Experimental workflow for assessing the selectivity of PROTACs.
Conclusion
The selectivity of this compound-based degraders is a multifactorial characteristic influenced by the interplay between the VHL E3 ligase, the target protein, and the C9 alkyl linker. While VHL-based degraders offer a distinct selectivity profile compared to their CRBN-based counterparts, comprehensive assessment through rigorous experimental methodologies such as quantitative proteomics is essential to fully characterize their off-target landscape. The provided data and protocols serve as a guide for researchers to design and execute studies aimed at understanding and optimizing the selectivity of this promising class of targeted protein degraders.
References
- 1. ProteomeXchange Dataset PXD057431 [proteomecentral.proteomexchange.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Comparative Proteomics Analysis of Novel PROTACs: A Guide for Researchers
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition. This guide provides a framework for the comparative proteomics analysis of novel PROTACs, using a well-characterized Bromodomain and Extra-Terminal (BET) protein degrader as a representative example, in lieu of available public data on "(S,R,S)-Ahpc-CO-C9-NH2 PROTACs". The methodologies, data presentation, and visualizations provided herein are designed to assist researchers in evaluating the efficacy, selectivity, and off-target effects of their own PROTAC molecules.
The following sections detail a comparative analysis of a model PROTAC, dBET1, which targets the BRD4 protein, against a control compound. This guide includes quantitative proteomics data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagram illustrates this general mechanism.
Figure 1: General mechanism of PROTAC-induced protein degradation.
Quantitative Proteomics Comparison: dBET1 vs. Control
Global proteomics was employed to assess the cellular response to treatment with the BRD4-targeting PROTAC, dBET1. The following table summarizes the key quantitative findings, comparing the effects of dBET1 against a negative control. Data is representative of typical results from such experiments.
| Protein | Function | Fold Change (dBET1 vs. Control) | p-value | Comments |
| BRD4 | Epigenetic reader, transcriptional regulation | -8.5 | < 0.0001 | Primary target, showing significant degradation. |
| BRD2 | BET family member, transcriptional regulation | -6.2 | < 0.0001 | Known co-degradation due to high homology. |
| BRD3 | BET family member, transcriptional regulation | -5.8 | < 0.0001 | Known co-degradation due to high homology. |
| MYC | Transcription factor, cell cycle progression | -4.5 | < 0.001 | Key downstream target of BRD4, downregulated. |
| CRBN | Substrate receptor for CRL4 E3 ligase | No significant change | > 0.05 | E3 ligase engaged by dBET1, levels remain stable. |
| ACTB | Cytoskeletal protein | No significant change | > 0.05 | Housekeeping protein, used as a loading control. |
| GAPDH | Glycolytic enzyme | No significant change | > 0.05 | Housekeeping protein, used as a loading control. |
Table 1: Summary of quantitative proteomics data for cells treated with dBET1.
Experimental Protocols
A robust and reproducible experimental workflow is critical for the reliable comparison of PROTACs. The following sections detail the key protocols used in the proteomics analysis.
-
Cell Line: Human leukemia cell line (e.g., MOLM-13).
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded at a density of 1x10^6 cells/mL and treated with either 100 nM of the PROTAC (this compound or a representative like dBET1) or DMSO as a vehicle control for 24 hours. Three biological replicates were prepared for each condition.
-
Lysis: Cell pellets were washed with ice-cold PBS and lysed in urea (B33335) buffer (8 M urea, 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Reduction and Alkylation: Proteins were reduced with 5 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C and subsequently alkylated with 15 mM iodoacetamide (B48618) (IAA) for 30 minutes in the dark at room temperature.
-
Digestion: The protein mixture was diluted 4-fold with 100 mM Tris-HCl (pH 8.5) and digested overnight with trypsin (1:50 enzyme-to-protein ratio) at 37°C.
-
TMT Labeling: Digested peptides were desalted using a C18 solid-phase extraction cartridge. Each sample was labeled with a unique Tandem Mass Tag (TMT) reagent according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Labeled peptides were combined, fractionated using high-pH reversed-phase chromatography, and analyzed on an Orbitrap mass spectrometer coupled with a nano-electrospray ion source.
-
Data Acquisition: The mass spectrometer was operated in a data-dependent acquisition mode, with the top 10 most abundant precursor ions selected for HCD fragmentation.
-
Database Search: Raw data files were processed using a proteomics software suite (e.g., MaxQuant). MS/MS spectra were searched against a human protein database (e.g., UniProt).
-
Quantification: Reporter ion intensities from the TMT labels were used for peptide and protein quantification.
-
Statistical Analysis: Protein abundance ratios were normalized, and statistical significance was determined using a t-test, with a Benjamini-Hochberg correction for multiple hypothesis testing.
Visualizing Workflows and Pathways
Visual diagrams are essential for understanding the experimental process and the biological impact of the PROTAC.
Figure 2: Experimental workflow for comparative proteomics of PROTACs.
The degradation of BRD4 by a PROTAC has significant downstream effects on gene transcription, most notably the downregulation of the MYC oncogene.
Figure 3: The BRD4-MYC signaling pathway affected by PROTAC treatment.
Conclusion
The comprehensive proteomics analysis outlined in this guide provides a robust framework for evaluating the performance of novel PROTACs like this compound. By quantifying changes in the proteome, researchers can determine the potency and selectivity of their compounds, identify off-target effects, and elucidate the downstream biological consequences of target degradation. The provided protocols and data visualization strategies serve as a foundation for the rigorous and objective comparison of these next-generation therapeutics.
Confirming VHL-Dependent Degradation: A Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, definitively demonstrating that a protein's degradation is dependent on the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical step in understanding its regulation and therapeutic potential. This guide compares common experimental approaches to confirm VHL-dependent degradation, providing supporting data and detailed protocols.
The cornerstone of this validation is the "rescue experiment." In cell lines lacking functional VHL, the protein of interest is expected to accumulate. Reintroducing wild-type VHL should "rescue" the degradation pathway, leading to the protein's ubiquitination and subsequent proteasomal degradation. This guide will focus on this classic approach and compare it with alternative methods.
Comparison of Experimental Approaches
| Experimental Approach | Principle | Advantages | Limitations | Typical Throughput |
| VHL Restoration in VHL-Null Cells | Re-expression of wild-type VHL in a VHL-deficient cell line (e.g., 786-O, RCC4) to observe the degradation of a putative substrate. | Physiologically relevant; demonstrates the entire degradation cascade in a cellular context. | Requires suitable VHL-null cell lines; potential for off-target effects of VHL overexpression. | Low to medium |
| In Vitro Ubiquitination Assay | Reconstitution of the ubiquitination machinery (E1, E2, VHL-E3 ligase complex, ubiquitin, ATP) in a test tube with the purified protein of interest. | Highly controlled environment; directly demonstrates ubiquitination by the VHL complex. | Lacks the complexity of the cellular environment; does not confirm proteasomal degradation. | High |
| PROTAC-Mediated Degradation | Use of a Proteolysis Targeting Chimera (PROTAC) that brings a target protein into proximity with the VHL E3 ligase, inducing its degradation.[1][2] | Does not require genetic manipulation; can be used in various cell lines. | Indirect method; relies on the efficacy and specificity of the PROTAC molecule. | Medium to high |
| Competitive Inhibition | Using a peptide from a known VHL substrate (e.g., HIF1α) to competitively inhibit the binding of the protein of interest to VHL.[3] | Provides evidence for direct interaction with the VHL substrate recognition site. | Indirect evidence of degradation; peptide delivery into cells can be challenging. | Low to medium |
Quantitative Data from VHL Restoration Experiments
The following table summarizes example data from studies that restored VHL in VHL-null renal cell carcinoma (RCC) cell lines to identify and validate substrates.
| Identified Substrate | Cell Line | Change upon VHL Restoration | Fold Change (Example) | Reference |
| HIF2α | 786-O | Decreased protein level | Not specified | [4] |
| Fibronectin (FN1) | 786-O | Decreased protein level | Not specified | [4] |
| TGFBI | 786-O | Downregulation | Not specified | [4][5] |
| NFKB2 | 786-O | Lower NFKB2/p100 level | Not specified | [4][5] |
| ZHX2 | VHL-deficient ccRCC cells | Decreased protein abundance | Not specified | [6] |
Experimental Protocols
Protocol 1: VHL Restoration and Immunoblotting
This protocol describes the reintroduction of VHL into a VHL-null cell line to observe the degradation of a target protein by immunoblotting.
Materials:
-
VHL-null cell line (e.g., 786-O, RCC4)
-
Mammalian expression vector encoding wild-type VHL (e.g., pCMV-VHL)
-
Empty vector control (e.g., pCMV)
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Proteasome inhibitor (e.g., MG132)
-
Primary antibodies against the protein of interest, VHL, and a loading control (e.g., β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed VHL-null cells in 6-well plates and grow to 70-80% confluency.
-
Transfect one set of wells with the VHL expression vector and another set with the empty vector control using a suitable transfection reagent.
-
(Optional) 24 hours post-transfection, treat a subset of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to stabilize ubiquitinated proteins.
-
48 hours post-transfection, harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Perform SDS-PAGE with equal amounts of protein from each sample.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the protein of interest, VHL, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands. A decrease in the level of the protein of interest in the VHL-expressing cells compared to the empty vector control indicates VHL-dependent degradation.
Protocol 2: Co-Immunoprecipitation to Show VHL-Substrate Interaction
This protocol aims to demonstrate a physical interaction between VHL and the putative substrate.
Materials:
-
Cells co-expressing tagged VHL (e.g., HA-VHL) and the tagged protein of interest (e.g., FLAG-protein)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody against one of the tags for immunoprecipitation (e.g., anti-HA antibody)
-
Protein A/G agarose (B213101) beads
-
Antibodies against both tags for immunoblotting (e.g., anti-HA and anti-FLAG antibodies)
Procedure:
-
Transfect cells to express both tagged proteins.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-HA) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by immunoblotting using antibodies against both tags (e.g., anti-HA and anti-FLAG). The presence of the protein of interest in the VHL immunoprecipitate indicates an interaction.[5][7]
Visualizations
Caption: VHL-dependent protein degradation pathway.
Caption: Workflow of a VHL rescue experiment.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The contribution of VHL substrate binding and HIF1-alpha to the phenotype of VHL loss in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines [mdpi.com]
- 5. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VHL substrate transcription factor ZHX2 as an oncogenic driver in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Degradation Kinetics in (S,R,S)-Ahpc-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the impact of linker modifications on the degradation kinetics of (S,R,S)-Ahpc-based Proteolysis Targeting Chimeras (PROTACs).
The field of targeted protein degradation has seen a surge in the development of PROTACs, heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins. A key component of these molecules is the (S,R,S)-Ahpc scaffold, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The linker connecting the (S,R,S)-Ahpc moiety to the target protein-binding ligand is not merely a spacer but a critical determinant of the PROTAC's efficacy. Its composition, length, and attachment points significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby dictating the degradation kinetics.[1]
This guide provides a comparative analysis of the degradation kinetics of different (S,R,S)-Ahpc-linker conjugates, supported by experimental data. We will delve into how variations in linker design affect key degradation parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Comparative Degradation Kinetics Data
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. The following table summarizes quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications on their degradation potency against various target proteins.
| PROTAC Name/Identifier | Target Protein | Linker Type | Linker Length (atoms, approx.) | Cell Line | DC50 (nM) | Dmax (%) |
| TBK1 Degrader Series | TBK1 | Alkyl/Ether | < 12 | HEK293T | No degradation | - |
| TBK1 | Alkyl/Ether | 12 - 29 | HEK293T | Submicromolar | - | |
| TBK1 | Alkyl/Ether | 21 | HEK293T | 3 | 96 | |
| TBK1 | Alkyl/Ether | 29 | HEK293T | 292 | 76 | |
| BRD4 Degrader (MZ1) | BRD4 (BD2) | PEG | ~14 | HeLa | ~100 | >90 |
| EGFR Degrader Series | EGFR | PEG | N/A | OVCAR8 | Potent Degradation | - |
| HER2 | PEG | N/A | OVCAR8 | Potent Degradation | - | |
| EGFR | PEG (extended by 1 ethylene (B1197577) glycol unit) | N/A+2 | OVCAR8 | Potent Degradation | - | |
| HER2 | PEG (extended by 1 ethylene glycol unit) | N/A+2 | OVCAR8 | No Degradation | - |
Note: Data is compiled from various sources and direct comparison between different target systems should be made with caution. The linker length is an approximation based on the described chemical structure.
Experimental Protocols
The determination of degradation kinetics for (S,R,S)-Ahpc-linker conjugates typically involves cellular assays to quantify the levels of the target protein after treatment with the PROTAC. The two most common methods are Western Blotting and HiBiT-based lytic detection assays.
Western Blotting for Protein Degradation
This method provides a semi-quantitative to quantitative measure of protein levels.
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare a dilution series of the (S,R,S)-Ahpc-linker conjugate in cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein lysates to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
d. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
HiBiT-Based Lytic Detection Assay for Degradation Kinetics
This is a quantitative, high-throughput method for measuring protein degradation in living cells.
a. Cell Line Preparation:
-
Engineer a cell line to endogenously express the target protein tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.
b. Assay Protocol:
-
Plate the HiBiT-tagged cells in a white, multi-well assay plate and incubate overnight.
-
Prepare a serial dilution of the (S,R,S)-Ahpc-linker conjugate.
-
Add the PROTAC dilutions to the cells.
-
At various time points, add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate.
-
Incubate for a short period to allow cell lysis and the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
c. Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged target protein.
-
Normalize the luminescence readings to a vehicle control at each time point.
-
Plot the normalized luminescence over time for each PROTAC concentration to generate degradation curves.
-
From these curves, calculate kinetic parameters such as the degradation rate, DC50, and Dmax.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in evaluating the degradation kinetics of (S,R,S)-Ahpc-linker conjugates.
References
Comparative Evaluation of Ternary Complex Formation: A Guide for Researchers
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ligase, utilizing building blocks like (S,R,S)-Ahpc-CO-C9-NH2 , against those that recruit Cereblon (CRBN). The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the cornerstone of targeted protein degradation, making its thorough evaluation critical for developing effective therapeutics.
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2] A PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4] The efficiency of this process is heavily dependent on the stability and kinetics of the ternary complex.
Core Component Comparison: VHL vs. CRBN E3 Ligase Recruitment
The choice of E3 ligase is a critical design decision that impacts a PROTAC's pharmacological properties. This compound is a building block for PROTACs that recruit the VHL E3 ligase.[5] The primary alternative is the recruitment of the CRBN E3 ligase.[6] The following table compares these two major approaches.
| Feature | VHL-Based PROTACs | CRBN-Based PROTACs |
| Ligand Size | Generally larger, can impact cell permeability and drug-like properties. | Ligands (e.g., IMiD derivatives) are smaller and often possess better drug-like properties.[] |
| Tissue Expression | Widespread expression, notably high in renal cortex, hepatocytes, and vascular endothelium.[][8] | High expression in hematopoietic cells, making them effective for hematologic malignancies.[][9] |
| Subcellular Localization | Predominantly cytosolic.[] | Can shuttle between the nucleus and cytoplasm.[] |
| Off-Target Effects | Generally considered more selective with a smaller promiscuity window.[] | Known to degrade "neo-substrate" zinc-finger transcription factors (e.g., IKZF1/3), which can be dose-limiting but also therapeutically useful (immunomodulatory effects).[][] |
| Complex Kinetics | Forms relatively long-lived, stable ternary complexes.[] | Typically exhibits faster catalytic turnover rates.[] |
| Regulatory Precedent | A well-established E3 ligase for PROTAC design.[10] | Ligands are based on approved immunomodulatory drugs (IMiDs), providing a history of human safety data.[][11] |
Evaluation of Ternary Complex Formation: Key Parameters & Protocols
A successful PROTAC must efficiently form a stable and productive ternary complex. The stability is often quantified by a cooperativity factor (α), which measures the change in binding affinity of the PROTAC for one protein partner in the presence of the other.
Quantitative Data Comparison
The following table presents hypothetical data for a VHL-recruiting PROTAC (VHL-PROTAC-X) derived from a moiety like (S,R,S)-Ahpc and a CRBN-recruiting PROTAC (CRBN-PROTAC-X) against the same target protein.
| Parameter | VHL-PROTAC-X | CRBN-PROTAC-X | Description |
| KD (PROTAC-Target) | 50 nM | 45 nM | Affinity of the PROTAC for the target protein alone. |
| KD (PROTAC-E3 Ligase) | 65 nM | 250 nM | Affinity of the PROTAC for the E3 ligase alone. |
| KD (Ternary Complex) | 5 nM | 80 nM | Apparent affinity for the target in the presence of the E3 ligase. |
| Cooperativity (α) | 10 | 3.1 | A measure of ternary complex stability (α > 1 is positive cooperativity).[12] |
| DC50 (Degradation) | 15 nM | 40 nM | Concentration for 50% maximal protein degradation. |
| Dmax (Degradation) | >95% | >95% | Maximum percentage of protein degradation achieved. |
Experimental Protocols
Biophysical Assays for Affinity and Kinetics
These assays use purified proteins to directly measure the binding events and stability of the ternary complex.[13]
a) Surface Plasmon Resonance (SPR)
-
Principle: SPR measures changes in refractive index at the surface of a sensor chip to monitor binding events in real time, providing kinetic data (kon, koff) and affinity (KD).[14][15]
-
Methodology:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase complex, VBC) onto the sensor chip.[12]
-
Binary Interaction: Inject a concentration series of the PROTAC alone over the chip to determine the KD of the PROTAC-E3 ligase interaction.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the PROTAC with a concentration series of the target protein. Inject these mixtures over the E3-functionalized chip.
-
Analysis: The enhanced binding response in the presence of the target protein indicates ternary complex formation. Data is fitted to kinetic models to determine the ternary KD and off-rates, which are crucial for stability.[16] The cooperativity (α) is calculated as the ratio of the binary to ternary KD values.[16]
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.[13][17]
-
Methodology:
-
Setup: Place one protein (e.g., the target protein) in the sample cell.
-
Titration: Titrate the PROTAC into the cell to measure the binary KD (PROTAC-Target).
-
Ternary Measurement: Repeat the titration, but this time with the sample cell containing a pre-formed binary complex of the target protein and the E3 ligase.
-
Analysis: The difference in the thermodynamic signature reveals the energetic contribution of forming the ternary complex and allows for the calculation of cooperativity.[14][17]
-
Cell-Based Assays for Functional Evaluation
These assays measure the functional outcome of ternary complex formation within a cellular environment.
a) Western Blot for Protein Degradation
-
Principle: An antibody-based technique to quantify the amount of a specific protein in a cell lysate.
-
Methodology:
-
Cell Treatment: Culture relevant cells and treat with a dose-response curve of the PROTAC for a set time (e.g., 18-24 hours).
-
Lysis: Harvest and lyse the cells to release total protein content.
-
Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probing: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, Actin). A secondary antibody conjugated to an enzyme is used for detection.
-
Quantification: Image the membrane and quantify band intensity. The reduction in target protein relative to the loading control indicates degradation. This is used to determine DC50 and Dmax values.
-
b) NanoBRET™ Ternary Complex Assay
-
Principle: A live-cell proximity-based assay that measures the interaction between two proteins using bioluminescence resonance energy transfer (BRET).[18]
-
Methodology:
-
Cell Line Engineering: Genetically fuse one protein partner (e.g., the target protein) to a NanoLuc® luciferase (energy donor) and the other (e.g., the E3 ligase) to a HaloTag® that is labeled with a fluorescent acceptor.[19]
-
Treatment: Treat the cells with the PROTAC.
-
Detection: If the PROTAC brings the two proteins into proximity (<10 nm), energy is transferred from the donor to the acceptor, generating a BRET signal that is measured on a plate reader.[20]
-
Analysis: The BRET signal is dose-dependent on the PROTAC concentration. This assay can confirm ternary complex formation in living cells and reveals the characteristic "hook effect" at high PROTAC concentrations where binary complexes dominate.[19]
-
Conclusion
The evaluation of ternary complex formation is a multifaceted process requiring both biophysical and cellular approaches. While building blocks like this compound provide a robust scaffold for developing VHL-recruiting PROTACs, a direct comparison against alternatives like CRBN-recruiters is essential. Key metrics such as binding affinity, cooperativity, and cellular degradation potency (DC50) must be quantitatively assessed. The choice between a VHL or CRBN-based strategy will ultimately depend on the specific target protein, its subcellular localization, the desired tissue distribution, and the acceptable off-target profile. A rigorous and integrated experimental workflow is paramount to guide the rational design of potent and selective protein degraders.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. reactionbiology.com [reactionbiology.com]
- 4. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. DSpace [diposit.ub.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protein Degradation and PROTACs [promega.sg]
- 19. Ternary Complex Formation [worldwide.promega.com]
- 20. bmglabtech.com [bmglabtech.com]
A Head-to-Head Comparison of VHL- and Cereblon-Based PROTACs: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical design choice in PROTAC development is the selection of the recruited E3 ubiquitin ligase. The two most predominantly utilized E3 ligases are the von Hippel-Lindau (VHL) and Cereblon (CRBN) proteins. This guide provides a comprehensive head-to-head comparison of PROTACs based on these two ligases, with a focus on those utilizing the VHL ligand family, including derivatives like (S,R,S)-Ahpc-CO-C9-NH2, and various cereblon-based recruiters.
Mechanism of Action: A Tale of Two Ligases
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome. While both VHL and CRBN can be effectively recruited for this purpose, their intrinsic properties can significantly influence the efficacy and pharmacological characteristics of the resulting PROTAC.
This compound is a derivative of the (S,R,S)-AHPC (or VH032) ligand, which is a well-established binder of the VHL E3 ligase.[1][2][3] In contrast, cereblon-based PROTACs typically incorporate ligands such as thalidomide, lenalidomide, or pomalidomide.[4][5] The choice between these two E3 ligase recruiters can impact factors such as substrate scope, tissue distribution, and potential off-target effects.[6][]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HiBiT Protein Tagging Technology [promega.com]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Specificity: A Guide to Confirming the Absence of Transcriptional Effects from (S,R,S)-Ahpc-CO-C9-NH2-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] A key feature of an effective PROTAC is its high specificity, degrading only the intended target protein without causing unintended cellular changes. One critical aspect of validating this specificity is to ensure the PROTAC does not induce off-target transcriptional effects, which could lead to unforeseen toxicity or side effects.[3]
This guide provides a comprehensive framework for researchers to validate the absence of transcriptional effects from novel PROTACs, using a hypothetical PROTAC, "PROTAC-X," constructed with an (S,R,S)-Ahpc-CO-C9-NH2 E3 ligase ligand-linker conjugate that recruits the von Hippel-Lindau (VHL) E3 ligase.[4][5][6] The principles and protocols outlined here are broadly applicable to other PROTACs.
The primary mechanism of a PROTAC is post-translational, inducing protein degradation rather than altering gene expression.[3] Therefore, an ideal PROTAC should not cause significant changes in the mRNA levels of its target or other genes. This is a critical distinction from other modalities like RNA interference.[7]
Comparison with Essential Controls
To rigorously validate the on-target specificity of "PROTAC-X" and rule out transcriptional off-targets, its performance must be compared against carefully selected controls. The primary alternatives for comparison are not other degradation technologies, but rather internal controls that help isolate the specific effects of PROTAC-induced degradation.
-
Vehicle Control: This is the baseline for all measurements, typically the solvent used to dissolve the PROTAC (e.g., DMSO). It accounts for any effects of the vehicle on the cells.
-
Target-Binding Ligand Alone: The small molecule "warhead" that binds to the protein of interest, but is not conjugated to the E3 ligase ligand. This control helps differentiate effects caused by simple inhibition of the target protein's function from those caused by its degradation.
-
Inactive Epimer/Negative Control PROTAC: A crucial control is a structurally similar but functionally inactive version of the PROTAC.[3] This could be a stereoisomer that doesn't bind to the target or the E3 ligase, or a version with a mutated binding motif. This control demonstrates that the observed effects are dependent on the formation of the ternary complex (Target-PROTAC-E3 Ligase).
Quantitative Data Summary
The following tables summarize hypothetical data from experiments designed to assess the transcriptional impact of "PROTAC-X".
Table 1: RNA-Sequencing - Differential Gene Expression Analysis
Cells were treated for 24 hours with 100 nM of each compound.
| Gene | "PROTAC-X" (log2 Fold Change) | Target-Binding Ligand (log2 Fold Change) | Inactive PROTAC (log2 Fold Change) | p-value ("PROTAC-X") |
| Target Gene | -0.15 | -0.12 | -0.08 | > 0.05 |
| Known Downstream Gene A | -1.85 | -1.79 | -0.21 | < 0.01 |
| Known Downstream Gene B | +1.92 | +1.88 | +0.15 | < 0.01 |
| Off-Target Gene X | -0.25 | -0.22 | -0.19 | > 0.05 |
| Off-Target Gene Y | +0.18 | +0.15 | +0.11 | > 0.05 |
Interpretation: The absence of significant change in the target gene's mRNA level supports a post-translational degradation mechanism.[3] Changes in downstream genes are consistent with target inhibition/degradation, as similar effects are seen with the target-binding ligand alone. The lack of significant changes in other off-target genes suggests high specificity.
Table 2: qRT-PCR Validation of Key Genes
Data represents mean fold change relative to vehicle control from three biological replicates.
| Gene | "PROTAC-X" | Target-Binding Ligand | Inactive PROTAC |
| Target Gene | 1.05 | 1.02 | 0.98 |
| Known Downstream Gene A | 0.28 | 0.30 | 0.95 |
| Off-Target Gene X | 1.10 | 1.08 | 1.03 |
Interpretation: qRT-PCR validates the RNA-Seq findings, confirming no significant change in the target's transcript and the expected impact on a known downstream gene, while showing no effect on a representative off-target gene.
Table 3: Global Proteomics Summary (Mass Spectrometry)
Data represents protein-level changes after 6-hour treatment to enrich for direct effects.[3]
| Protein | "PROTAC-X" (% Abundance vs. Vehicle) | Target-Binding Ligand (% Abundance vs. Vehicle) | Inactive PROTAC (% Abundance vs. Vehicle) |
| Target Protein | 8% | 98% | 99% |
| Off-Target Protein 1 | 95% | 97% | 98% |
| Off-Target Protein 2 | 98% | 99% | 101% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
1. RNA-Sequencing (RNA-Seq) Protocol
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a suitable density. Allow cells to adhere overnight. Treat cells in triplicate with "PROTAC-X" (e.g., 100 nM), the target-binding ligand, the inactive control PROTAC, and a vehicle control for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Lyse cells directly in the culture plate using a lysis buffer (e.g., from Qiagen RNeasy Kit). Purify total RNA using a column-based kit, including an on-column DNase digestion step to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality input (RIN > 8).
-
Library Preparation and Sequencing: Prepare sequencing libraries from 1 µg of total RNA using a poly(A) selection method (e.g., NEBNext Poly(A) mRNA Magnetic Isolation Module) to isolate mRNA. Construct libraries using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). Sequence the libraries on an Illumina sequencer (e.g., NovaSeq) to generate at least 20 million single-end 50 bp reads per sample.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count reads per gene using tools like featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treatment conditions and the vehicle control. Genes with a |log2(Fold Change)| > 1 and an adjusted p-value < 0.05 are typically considered significant.
-
2. Quantitative Real-Time PCR (qRT-PCR) Protocol
-
Purpose: To validate the expression levels of a select number of genes identified in the RNA-Seq experiment (e.g., the target gene, key downstream genes, and potential off-target genes).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of the same RNA samples used for RNA-Seq using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Primer Design: Design and validate primers for the genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher) on a real-time PCR system. Run each sample in triplicate.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the geometric mean of the housekeeping genes.
Visualizations
Caption: Experimental workflow for assessing transcriptional effects.
Caption: Logical comparison between the test PROTAC and controls.
Caption: On-target degradation vs. potential off-target transcription.
Conclusion
Validating the absence of transcriptional effects is a cornerstone of preclinical PROTAC characterization. By employing rigorous, well-controlled experiments such as RNA-sequencing and global proteomics, researchers can build a strong data package to support the specific, post-translational mechanism of action of their PROTAC candidates. For a PROTAC utilizing an this compound VHL ligand, the expected and ideal result is the potent and selective degradation of its target protein, with a transcriptional profile that is largely indistinguishable from that of a vehicle control, save for the predictable downstream consequences of eliminating the target protein's function. This validation provides critical confidence in the molecule's specificity as it moves forward in the drug development pipeline.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. sapient.bio [sapient.bio]
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-Ahpc-CO-C9-NH2: A Procedural Guide for Laboratory Professionals
For researchers engaged in pioneering drug development, the responsible management of specialized chemical reagents like (S,R,S)-Ahpc-CO-C9-NH2 is a cornerstone of laboratory safety and environmental stewardship. As a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), this von Hippel-Lindau (VHL) E3 ligase ligand demands meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its safe disposal, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Essential Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.[2][3]
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent accidental splashes.[2][3]
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.[2][3]
All handling of the compound, especially in its powdered form, should be conducted within a chemical fume hood to prevent inhalation.[3][4]
Step-by-Step Disposal Procedures
The proper disposal of this compound requires a systematic approach that encompasses waste segregation, decontamination, and compliant final disposal. It is crucial to consult with your institution's Environmental Health & Safety (EHS) department to ensure all procedures align with local, state, and federal regulations.[3][5]
Liquid Waste Disposal
Liquid waste may include unused solutions or rinsate from contaminated glassware.
-
Inactivation: Chemical inactivation is a critical step to denature the peptide-based compound. In a designated chemical fume hood, carefully add the liquid waste to an inactivation solution. A common practice is to use a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or a 1 M sodium hydroxide (B78521) (NaOH) solution.[2] A ratio of 1 part waste to 10 parts inactivation solution is often recommended.[2]
-
Contact Time: Allow for a sufficient contact time, typically a minimum of 20-60 minutes, to ensure complete inactivation.[2]
-
Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[2][6] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[2]
-
Final Disposal: After inactivation and neutralization, the resulting solution should be collected in a clearly labeled hazardous waste container.[3] Do not pour down the drain unless explicitly permitted by your institution's EHS department and local wastewater regulations.[2][7]
Solid Waste Disposal
Solid waste includes contaminated items such as pipette tips, gloves, empty vials, and absorbent materials from spill cleanups.
-
Segregation: All solid waste contaminated with this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][4]
-
Decontamination (Optional but Recommended): For an added layer of safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes.[5] After decontamination, the bleach solution should be decanted and managed as liquid waste.[5]
-
Storage: The sealed hazardous waste container should be stored in a designated satellite accumulation area within the laboratory, away from general traffic.[2][4]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management service.[2][3]
Quantitative Data for Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide-based compounds.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite | 0.5-1.0% final concentration (from a 10% bleach solution)[2] | 20-60 minutes[2] | Effective for many peptides but can be corrosive to some surfaces. |
| Sodium Hydroxide | 1 M solution | 20-60 minutes | Effective but requires careful handling and neutralization. |
| Hydrochloric Acid | 1 M solution | 20-60 minutes | Effective but requires careful handling and neutralization. |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid Waste:
-
Prepare Inactivation Solution: In a chemical fume hood, prepare a 10% bleach solution or a 1 M NaOH solution in a suitable container.
-
Add Peptide Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Ensure Thorough Mixing: Gently swirl the container to ensure the waste is thoroughly mixed with the inactivation solution.
-
Allow for Sufficient Contact Time: Let the mixture stand for a minimum of 20-60 minutes.[2]
-
Neutralize if Necessary: If using a strong acid or base, check the pH of the solution and neutralize it to a range of 5.5 to 9.0.[2][6]
-
Collect for Disposal: Transfer the treated solution to a properly labeled hazardous waste container for collection by your institution's EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision pathway for the safe disposal of this compound.
References
Personal protective equipment for handling (S,R,S)-Ahpc-CO-C9-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-Ahpc-CO-C9-NH2, a von Hippel-Lindau (VHL) amino building block used in the synthesis of E3 ligase ligands for Proteolysis Targeting Chimeras (PROTACs).[1][2] Given that the specific toxicological properties of this compound have not been thoroughly investigated, adherence to best practices for handling potentially hazardous chemicals is paramount.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes and chemical vapors.[3][4][5] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement.[4][5] Consider double-gloving for added protection, especially when handling concentrated solutions.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from potential splashes.[3][4][5] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when handling the lyophilized powder to prevent inhalation of fine particles.[3][4][5] Work should be conducted in a well-ventilated area.[5] |
Operational Plan: Handling and Storage
Proper handling and storage protocols are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, store the compound at -20°C in a tightly sealed container, protected from light.[1]
-
For long-term storage of solutions, -80°C is recommended.[6]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the compound.[3][4]
Handling Lyophilized Powder:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weigh the powder quickly to reduce exposure to air and moisture.[4]
Reconstitution and Solutions:
-
For reconstitution, organic solvents such as DMSO, DMF, or acetonitrile (B52724) may be necessary for initial dissolution, followed by dilution with an appropriate aqueous buffer.[3]
-
If storing in solution, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5]
Disposal Plan
All waste materials that have come into contact with this compound should be treated as hazardous chemical waste.
Waste Segregation and Disposal Protocol:
-
Unused Compound: Unused or expired lyophilized powder and concentrated stock solutions are to be disposed of as chemical waste.
-
Contaminated Materials: All disposable materials, including pipette tips, gloves, and vials, that have been in contact with the compound should be collected in a designated and clearly labeled hazardous waste container.[3]
-
Disposal: Waste should be handled and disposed of in accordance with all federal, state, and local environmental regulations.[7] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Experimental Workflow: Safe Handling and Use
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Logical Relationship: Hazard Mitigation Strategy
This diagram outlines the logical relationship between identified hazards and the control measures implemented to ensure personnel safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
